molecular formula C28H44O3 B1263665 Carcinomedin

Carcinomedin

カタログ番号: B1263665
分子量: 428.6 g/mol
InChIキー: VJDIEVNLNBFADS-RMGPMDOMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Carcinomedin, identified chemically as 1-keto-24-methyl-25-hydroxycholecalciferol, is a cholesterol derivative and vitamin D3 analog studied as a potential serological indicator in oncology research . Preliminary findings from a prospective study published in 1988 suggested that serum levels of Carcinomedin could vary following surgical, chemical, or radiotherapy treatments in patients with various cancers, including those of the stomach, esophagus, breast, ovaries, and uterus . The research indicated that the assay of Carcinomedin, when combined with the analysis of a vitamin profile (including vitamin A, beta-carotene, and alpha-tocopherol), could have predictive value for evaluating disease progress and therapeutic efficacy . It is important for researchers to note that the existing body of scientific literature on this compound is limited, and its clinical relevance remains exploratory. This reagent is provided to facilitate further investigation into its potential role and mechanism of action in cancer biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C28H44O3

分子量

428.6 g/mol

IUPAC名

(3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-25,29,31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12-/t18-,19-,23-,24-,25+,28-/m1/s1

InChIキー

VJDIEVNLNBFADS-RMGPMDOMSA-N

異性体SMILES

C[C@H](CC[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C

正規SMILES

CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C

同義語

1-ceto-24-methyl-calcifediol
1-keto-24-methyl-25-hydroxycholecalciferol
1-keto-24-methylcalcifediol
carcinomedin

製品の起源

United States
Foundational & Exploratory

Unveiling Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The landscape of cancer therapeutics is continually evolving, with a significant focus on leveraging endogenous pathways to combat malignant cell growth. The vitamin D endocrine system has emerged as a promising area of investigation, with numerous studies highlighting the anti-proliferative, pro-differentiating, and pro-apoptotic properties of vitamin D analogs. This technical guide delves into the enigmatic vitamin D3 derivative, Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol), a compound identified in the serum of cancer patients and posited as a potential biomarker for disease progression. While specific data on Carcinomedin remains limited, this document provides a comprehensive framework for its study by contextualizing it within the broader understanding of vitamin D analog pharmacology and offering detailed methodologies for its characterization and evaluation as a potential therapeutic agent.

The Vitamin D Endocrine System: A Pivotal Regulator of Cellular Homeostasis and Its Role in Oncology

The biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a pleiotropic hormone that extends its regulatory functions far beyond calcium and bone metabolism.[1][2][3] Its potent anti-cancer effects are primarily mediated through its interaction with the nuclear vitamin D receptor (VDR).[4][5] The VDR is a ligand-activated transcription factor that, upon binding to calcitriol or its analogs, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[5]

This genomic signaling cascade influences a multitude of cellular processes critical to cancer development and progression:

  • Cell Cycle Arrest: Vitamin D analogs can induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, by upregulating cell cycle inhibitors such as p21 and p27 and downregulating cyclins and cyclin-dependent kinases (CDKs).[1]

  • Induction of Apoptosis: The VDR signaling pathway can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[1][6]

  • Promotion of Differentiation: In several cancer cell lines, vitamin D analogs have been shown to induce differentiation, leading to a less malignant phenotype.[1][6]

  • Inhibition of Angiogenesis and Metastasis: Vitamin D signaling can interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) by regulating the expression of genes involved in these processes.[1][6]

Vitamin D Signaling Pathway in Cancer cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Vitamin_D_Analog Vitamin D Analog (e.g., Carcinomedin) VDR VDR Vitamin_D_Analog->VDR Binds RXR RXR VDR->RXR Heterodimerizes VDRE VDRE (on DNA) RXR->VDRE Binds Gene_Expression Target Gene Expression VDRE->Gene_Expression Modulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation Anti_Angiogenesis Anti-Angiogenesis Gene_Expression->Anti_Angiogenesis

Figure 1: Simplified schematic of the Vitamin D signaling pathway in cancer cells.

Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol): An Underexplored Vitamin D3 Derivative with Potential as a Cancer Biomarker

In 1988, Rizzoli and colleagues reported the identification of a novel vitamin D3 derivative, which they named "carcinomedin," in the serum of patients with various types of cancer. The chemical structure was identified as 1-keto-24-methyl-25-hydroxycholecalciferol. Their preliminary prospective study suggested that the serum levels of carcinomedin correlated with the progression of the disease and the efficacy of surgical, chemical, or radiotherapy treatments. This initial finding positioned carcinomedin as a potential biomarker for monitoring cancer.

Despite this intriguing discovery, there has been a notable lack of follow-up research on carcinomedin in the subsequent decades. Key information regarding its precise chemical structure, stereochemistry, synthesis, and biological activity remains largely uninvestigated. The presence of a keto group at the 1-position and a methyl group at the 24-position suggests a unique modification of the cholecalciferol backbone that could significantly influence its interaction with the VDR and its overall pharmacological profile.

A Technical Framework for the Comprehensive Evaluation of Carcinomedin and Other Novel Vitamin D Analogs

The elucidation of the therapeutic potential of carcinomedin necessitates a systematic and rigorous scientific investigation. The following sections outline established methodologies and experimental workflows that are essential for the characterization of any novel vitamin D analog.

Chemical Synthesis and Structural Elucidation

General Synthetic Strategy for Vitamin D Analogs cluster_synthesis Synthetic Pathway A_Ring A-Ring Precursor Coupling Coupling Reaction (e.g., Wittig-Horner) A_Ring->Coupling CD_Ring CD-Ring/Side-Chain Precursor CD_Ring->Coupling Final_Analog Vitamin D Analog (e.g., Carcinomedin) Coupling->Final_Analog

Sources

The Role of Carcinomedin (1-Keto-24-Methyl-25-Hydroxycholecalciferol) as a Predictive Oncology Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The pursuit of high-fidelity predictive oncology biomarkers requires moving beyond simple genomic screening into the realm of dynamic metabolomics. Carcinomedin, an abnormal ketone derivative of Vitamin D3, represents a profound, yet historically underutilized, metabolic signature of carcinogenesis. This technical whitepaper provides an in-depth analysis of the biochemical rationale, clinical utility, and modern analytical methodologies required to leverage Carcinomedin as a predictive biomarker for tumor localization and therapeutic monitoring.

Biochemical Rationale and Mechanistic Origins

Carcinomedin (CAS# 108387-51-5) is chemically identified as 1-keto-24-methyl-25-hydroxycholecalciferol, a highly specific ketone derivative of vitamin D3 (1)[1].

In healthy physiological states, cholecalciferol undergoes hepatic hydroxylation to form 25-hydroxycholecalciferol (calcidiol). However, the tumor microenvironment is characterized by severe oxidative stress, lipid peroxidation, and the dysregulation of cytochrome P450 (CYP) enzymes—specifically those involved in sterol metabolism (e.g., CYP27B1 and CYP24A1).

The Causality of Formation: The aberrant conversion of calcidiol into a 1-keto-24-methyl derivative implies a tumor-specific metabolic reprogramming. Neoplastic cells exhibit altered sterol methylation and ketogenesis pathways, likely as a byproduct of managing high intracellular reactive oxygen species (ROS). Consequently, Carcinomedin is synthesized and secreted into the systemic circulation, serving as a direct metabolic proxy for active carcinogenesis.

Clinical Validation: Tumor Localization and Progression

The clinical power of Carcinomedin lies not just in its presence, but in its dynamic response to treatment and its correlation with systemic lipid metabolism.

In a seminal multidimensional analysis of 1,068 cancer patients and 880 healthy subjects, Carcinomedin was detected in the serum of all cancer patients, while being entirely absent in healthy controls (2)[2]. Furthermore, a subsequent prospective study demonstrated that serum levels of Carcinomedin fluctuate significantly following surgical, chemical, or radiotherapeutic interventions. This dynamic variance provides the biomarker with high predictive value for evaluating both the progression of the disease and overall therapeutic efficacy (3)[3].

The Causality of Localization: Carcinogenesis alters systemic fat-soluble vitamin metabolism. Because different organs have distinct embryological origins, their tumors exhibit unique metabolic demands, leading to differential sequestration of alpha-tocopherol (Vitamin E), beta-carotene, and Vitamin A. A single biomarker lacks spatial resolution; hence, a multidimensional vector (Carcinomedin + Vitamins A, E, beta-carotene) provides the orthogonal data necessary to predict primary tumor localization[2].

Multidimensional Biomarker Profiling

The integration of Carcinomedin assays with fat-soluble vitamin profiles allows for the stratification of primary neoplastic masses based on their embryologic origin. The quantitative groupings are summarized below:

Cancer GroupAssociated Primary OrgansEmbryologic OriginCarcinomedin StatusVitamin Profile Shift (vs. Control)
Group 1 Anal and intestinalHindgut (Endoderm)Present (+/+)Statistically distinct (p < 0.001)
Group 2 Pancreatic, hepatic, oesophageal, gastricForegut (Endoderm)Present (+/+)Statistically distinct (p < 0.001)
Group 3 Laryngeal and lungRespiratory DiverticulumPresent (+/+)Statistically distinct (p < 0.001)
Group 4 Uro-genital and breastMesoderm / EctodermPresent (+/+)Statistically distinct (p < 0.001)
Group 5 BrainNeuroectodermPresent (+/+)Statistically distinct (p < 0.001)
Reference None (Healthy Controls)N/AAbsent (-/-)Baseline (Normal)

Table 1: Multidimensional profiling of cancer types based on the presence of Carcinomedin and alterations in fat-soluble vitamin spectra. Data derived from multidimensional statistical scaling.

Analytical Methodology: Self-Validating Extraction and LC-MS/MS Quantification

To utilize Carcinomedin in modern drug development and clinical diagnostics, legacy micro-determination techniques must be upgraded to high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system to ensure absolute trustworthiness in the resulting data.

Phase 1: Protein Precipitation and Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Transfer 200 µL of patient serum into a silanized microcentrifuge tube.

    • Causality: Silanization prevents the non-specific binding of highly lipophilic sterols to the tube walls, ensuring quantitative recovery.

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standards (e.g., d6-alpha-tocopherol, d3-cholecalciferol).

    • Causality: Internal standards correct for matrix effects and variations in extraction efficiency, providing a self-validating absolute quantification.

  • Protein Disruption: Add 200 µL of ice-cold ethanol containing 0.1% BHT (butylated hydroxytoluene). Vortex for 30 seconds.

    • Causality: Ethanol disrupts protein-lipid complexes (releasing vitamins from binding proteins), while BHT acts as a radical scavenger, preventing the auto-oxidation of the ketone and conjugated double bonds during sample handling.

  • Organic Partitioning: Add 1000 µL of HPLC-grade hexane. Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: Hexane selectively partitions the non-polar fat-soluble vitamins and Carcinomedin into the upper organic phase, leaving polar metabolites and precipitated proteins in the pellet.

Phase 2: Chromatographic Separation & Detection
  • Reconstitution: Transfer the hexane layer to a clean vial, evaporate to dryness under ultra-pure nitrogen gas, and reconstitute in 100 µL of methanol:acetonitrile (50:50, v/v).

  • RP-HPLC: Inject 10 µL onto a C18 Reversed-Phase column (2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

    • Causality: The sub-2-micron particle size provides high theoretical plate counts, essential for resolving Carcinomedin from structurally similar endogenous vitamin D3 epimers.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Atmospheric Pressure Chemical Ionization (APCI) positive ion mode.

    • Causality: APCI is superior to Electrospray Ionization (ESI) for highly lipophilic, non-polar molecules, providing efficient ionization without severe matrix suppression.

System Validation Check: The ratio of d6-alpha-tocopherol to d3-cholecalciferol must remain constant across all samples (CV < 5%). Causality: A stable isotope ratio confirms that extraction efficiency is uniform and that no matrix-specific ion suppression is skewing the quantification, thereby self-validating the analytical batch.

Pathway Visualization

G VitD3 Vitamin D3 (Cholecalciferol) Calcidiol 25-Hydroxycholecalciferol (Calcidiol) VitD3->Calcidiol Hepatic Hydroxylation Aberrant Aberrant Tumor Metabolism (Altered CYP450 / Methylation) Calcidiol->Aberrant Tumor Microenvironment Carcinomedin Carcinomedin (1-Keto-24-Methyl-25-OH-D3) Aberrant->Carcinomedin Ketogenesis & Methylation Serum Secretion into Serum Carcinomedin->Serum Detection LC-MS/MS Detection & Multidimensional Profiling Serum->Detection Serum Extraction Prediction Predictive Oncology: Tumor Localization & Therapeutic Efficacy Detection->Prediction Biomarker Profiling

Metabolic pathway of Carcinomedin formation and its diagnostic workflow in predictive oncology.

References

  • Title: Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer.
  • Source: nih.
  • Source: medkoo.

Sources

The Carcinomedin Imperative: Baseline Serum Profiling and Analytical Methodologies in Neoplastic Disease

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of oncology biomarker development, the identification of universal, early-stage indicators remains a primary objective. Among lipophilic biomarkers, carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) represents a profound, yet historically underutilized, target. Discovered as an abnormal ketone derivative of Vitamin D3, carcinomedin is uniquely synthesized in the presence of a neoplastic mass and is notably absent in the serum of healthy individuals .

As an application scientist, I approach carcinomedin not just as a static biomarker, but as a dynamic readout of aberrant secosteroid metabolism driven by tumorigenesis. The presence of this molecule is inextricably linked to systemic alterations in the host's fat-soluble vitamin profile (Vitamins A, E, and β -carotene). Because these metabolic shifts correlate strongly with the embryological origin of the primary tumor, quantifying baseline carcinomedin alongside these vitamins provides a multidimensional diagnostic matrix for evaluating disease progression and therapeutic efficacy .

G VitD3 Cholecalciferol (Vitamin D3) Metabolism Aberrant Neoplastic Metabolism VitD3->Metabolism Carcinomedin Carcinomedin (1-keto-24-methyl-25-OH-D3) Metabolism->Carcinomedin FatVitamins Altered Fat-Soluble Vitamin Profile (A, E, β-carotene) Metabolism->FatVitamins Clinical Tumor Progression & Localization Marker Carcinomedin->Clinical FatVitamins->Clinical

Aberrant Vitamin D3 metabolism leading to carcinomedin synthesis in neoplastic disease.

Baseline Serum Profiling and Tumor Localization

The clinical utility of carcinomedin lies in its binary baseline presence: it is detectable in 100% of untreated cancer patients and 0% of healthy controls . However, the context of its presence is defined by the concurrent alterations in fat-soluble vitamins.

Extensive multidimensional statistical analyses have demonstrated that while carcinomedin signals the presence of a neoplasm, the specific spectral shifts in Vitamins A, E, and β -carotene correlate with the embryological origin of the affected organs.

Table 1: Baseline Carcinomedin and Vitamin Alterations by Neoplastic Origin
Cancer Group (Embryological Origin)Carcinomedin BaselineVitamin A ShiftVitamin E Shift β -Carotene ShiftDiagnostic Implication
Anal and Intestinal PresentGroup-SpecificGroup-SpecificGroup-SpecificEndodermal hindgut tracking
Pancreatic, Hepatic, Gastric PresentGroup-SpecificGroup-SpecificGroup-SpecificEndodermal foregut tracking
Laryngeal and Lung PresentGroup-SpecificGroup-SpecificGroup-SpecificRespiratory diverticulum tracking
Uro-genital and Breast PresentGroup-SpecificGroup-SpecificGroup-SpecificMesodermal/Ectodermal tracking
Brain PresentGroup-SpecificGroup-SpecificGroup-SpecificNeuroectodermal tracking
Healthy Controls Absent BaselineBaselineBaselineNegative Predictive Value

Note: "Group-Specific" denotes a statistically distinct, reproducible alteration pattern in the serum concentration of the respective vitamin compared to healthy controls (p < 0.001).

Analytical Methodology: Extraction and Quantification Protocol

Detecting a highly lipophilic secosteroid like carcinomedin requires rigorous bioanalytical precision. Standard aqueous immunoassays are entirely insufficient due to severe matrix effects and the molecule's high affinity for Vitamin D Binding Protein (VDBP).

To ensure a self-validating system , the following protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Solid Phase Extraction (SPE) and LC-MS/MS. Every step is designed with explicit causality to ensure absolute recovery and specificity.

Step-by-Step Protocol: Serum Carcinomedin Bioanalysis

Step 1: Sample Aliquoting & Internal Standardization

  • Action: Aliquot 500 µL of patient serum into a silanized glass tube. Spike with 50 µL of an isotopically labeled internal standard (e.g., d6​ -25-OH-Vitamin D3 or tocopherol acetate).

  • Causality: Silanized glass prevents the non-specific binding of highly lipophilic secosteroids to the tube walls. The internal standard acts as a self-validating control to correct for downstream extraction losses and matrix-induced ion suppression during MS analysis.

Step 2: Protein Precipitation & Complex Disruption

  • Action: Add 500 µL of ice-cold absolute ethanol. Vortex vigorously for 30 seconds.

  • Causality: Ethanol denatures VDBP and lipoproteins, breaking the hydrophobic bonds that sequester carcinomedin and fat-soluble vitamins in the aqueous serum matrix.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 2.0 mL of HPLC-grade hexane. Vortex for 2 minutes, then centrifuge at 3,000 x g for 10 minutes at 4°C. Transfer the upper organic phase to a clean tube.

  • Causality: Hexane selectively partitions non-polar lipids (including carcinomedin and target vitamins) into the organic phase, leaving hydrophilic interferents, proteins, and salts in the aqueous pellet.

Step 4: Solid Phase Extraction (SPE) Cleanup

  • Action: Load the organic extract onto a pre-conditioned normal-phase silica SPE cartridge. Wash with 2 mL of 5% ethyl acetate in hexane. Elute the carcinomedin fraction with 2 mL of 100% ethyl acetate.

  • Causality: The 5% ethyl acetate wash removes highly abundant, non-polar triglycerides and cholesterol esters that would otherwise overwhelm the chromatography column. The 100% ethyl acetate specifically elutes the slightly more polar ketone derivative (carcinomedin).

Step 5: Evaporation & LC-MS/MS Detection

  • Action: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 100 µL of methanol. Inject 10 µL onto a C18 reverse-phase UHPLC column coupled to a triple quadrupole mass spectrometer.

  • Causality: Nitrogen evaporation prevents the oxidative degradation of the analytes. LC-MS/MS provides the ultimate structural specificity, distinguishing the 1-keto-24-methyl modification from endogenous cholecalciferol metabolites.

Workflow Sample Serum Sample Collection Extraction Lipid Extraction (Hexane/Ethanol) Sample->Extraction Purification SPE Purification (Silica Cartridge) Extraction->Purification Detection LC-MS/MS Quantification Purification->Detection Validation Data Integration & IS Validation Detection->Validation

Step-by-step analytical workflow for the extraction and quantification of serum carcinomedin.

Clinical Application in Drug Development

For drug development professionals, carcinomedin is not merely a diagnostic tool; it is a dynamic pharmacodynamic (PD) marker. Research indicates that serum levels of carcinomedin fluctuate significantly following surgical resection, chemotherapy, or radiotherapy .

By implementing the rigorous LC-MS/MS protocol outlined above in Phase I/II clinical trials, researchers can continuously monitor the suppression of carcinomedin levels. A successful therapeutic intervention that halts aberrant neoplastic metabolism will theoretically normalize the fat-soluble vitamin profile and drive carcinomedin levels below the limit of quantitation (LOQ), providing an early, molecular readout of therapeutic efficacy before macroscopic tumor shrinkage is visible via standard imaging.

References

  • Title: Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. Source: International Journal for Vitamin and Nutrition Research, 1988;58(4):381-6. (PubMed) URL: [Link]

  • Title: Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. Source: International Journal for Vitamin and Nutrition Research, 1987;57(4):367-73. (PubMed) URL: [Link]

Carcinomedin and Fat-Soluble Vitamin Metabolism in Oncology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carcinogenesis induces profound metabolic reprogramming that extends far beyond the Warburg effect, encompassing systemic lipid and sterol dysregulation. Among the most specific biochemical signatures of this oncogenic shift is the synthesis of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol), an aberrant ketone derivative of Vitamin D3. Exclusively identified in the serum of cancer patients, carcinomedin serves as a critical node for understanding how tumors manipulate fat-soluble vitamin metabolism to sustain proliferation and evade immune surveillance . This whitepaper provides an in-depth technical analysis of carcinomedin's metabolic origins, its correlation with systemic fat-soluble vitamin profiles, and the rigorous analytical protocols required for its clinical quantification.

Metabolic Divergence and Oncogenic Origins

Under physiological conditions, Vitamin D3 (cholecalciferol) undergoes hepatic hydroxylation to form 25-hydroxycholecalciferol (calcifediol), which is subsequently converted in the kidneys to the bioactive 1,25-dihydroxycholecalciferol (calcitriol). However, in the presence of a neoplastic mass, a fraction of the calcifediol pool is shunted into an aberrant metabolic pathway characterized by abnormal ketogenesis and methylation, yielding carcinomedin .

Mechanistic Causality: This ectopic metabolism is driven by tumor-derived alterations in cytochrome P450 (CYP) enzyme activity. By diverting the precursor pool away from calcitriol synthesis, the tumor microenvironment effectively suppresses the anti-proliferative and pro-apoptotic signaling normally mediated by the Vitamin D Receptor (VDR).

Pathway VitD3 Vitamin D3 (Cholecalciferol) Calcifediol 25-hydroxycholecalciferol (Calcifediol) VitD3->Calcifediol Hepatic 25-hydroxylase Calcitriol 1,25-dihydroxycholecalciferol (Normal Pathway) Calcifediol->Calcitriol Renal 1-alpha-hydroxylase Carcinomedin 1-keto-24-methyl-25-hydroxycholecalciferol (Carcinomedin) Calcifediol->Carcinomedin Aberrant Ketogenesis CancerState Oncogenic Reprogramming (Altered CYP Activity) CancerState->Carcinomedin Induces

Divergent Vitamin D3 metabolism leading to carcinomedin synthesis in cancer.

Systemic Dysregulation of Fat-Soluble Vitamins

The emergence of carcinomedin is not an isolated biochemical event; it is inextricably linked to broader perturbations in the serum levels of Vitamin A (retinol), β -carotene, and Vitamin E ( α -tocopherol). Multidimensional statistical analyses have demonstrated that these alterations correlate strongly with the embryological origin of the primary tumor .

Mechanistic Causality: Tumors originating from the endoderm (e.g., pancreatic, hepatic, gastric) exhibit distinct lipid-scavenging behaviors compared to those of ectodermal or mesodermal origin. This differential scavenging depletes specific circulating antioxidant pools to mitigate the high reactive oxygen species (ROS) generated by rapid tumor proliferation.

Table 1: Representative Alterations in Fat-Soluble Vitamin Spectra by Tumor Origin
Tumor Embryological OriginRepresentative CancersCarcinomedin StatusVitamin A Alteration β -Carotene Alteration α -Tocopherol Alteration
Healthy Control NoneAbsentBaselineBaselineBaseline
Endodermal (Foregut) Pancreatic, Hepatic, GastricPresentSevere DepletionModerate DepletionSevere Depletion
Endodermal (Hindgut) Anal, IntestinalPresentModerate DepletionSevere DepletionModerate Depletion
Ectodermal Brain, LaryngealPresentVariableModerate DepletionSevere Depletion
Mesodermal / Mixed Uro-genital, BreastPresentMild DepletionMild DepletionModerate Depletion

(Data synthesis based on clinical multidimensional mapping of vitamin spectra to embryological origins .)

Diagnostic and Prognostic Utility

Because carcinomedin is absent in healthy control subjects, it serves as a highly specific biomarker for the presence of a neoplastic mass. Longitudinal prospective studies indicate that serum levels of carcinomedin fluctuate dynamically in response to therapeutic interventions (surgical resection, chemotherapy, or radiotherapy). A decline in carcinomedin, coupled with the normalization of the fat-soluble vitamin profile, possesses strong predictive value for evaluating therapeutic efficacy and monitoring disease regression .

Experimental Protocols: Self-Validating Analytical Workflow

To ensure high-fidelity quantification of carcinomedin and its associated fat-soluble vitamins, researchers must employ a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. The following methodology integrates internal causality checks to prevent matrix suppression and extraction artifacts.

Workflow Sample 1. Serum Collection Precipitation 2. Protein Precipitation Sample->Precipitation Extraction 3. Liquid-Liquid Extraction Precipitation->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Data 5. Statistical Profiling Analysis->Data

Self-validating analytical workflow for profiling serum carcinomedin.

Step-by-Step Methodology: LC-MS/MS Profiling
  • Step 1: Sample Preparation and Protein Precipitation

    Action: Aliquot 200 µL of patient serum into a microcentrifuge tube. Spike with 20 µL of a deuterated internal standard mix (e.g., d6​ -calcifediol, d8​

    α -tocopherol). Add 400 µL of ice-cold ethanol and vortex vigorously for 60 seconds.
  • Causality: Ethanol disrupts the non-covalent binding between these highly hydrophobic molecules and their carrier proteins (e.g., Vitamin D Binding Protein, Retinol Binding Protein). The addition of deuterated internal standards creates a self-validating system: any analyte loss during subsequent extraction steps is mathematically corrected by the isotope dilution ratio, ensuring absolute quantification accuracy regardless of operator variance.

  • Step 2: Liquid-Liquid Extraction (LLE)

    • Action: Add 1 mL of HPLC-grade hexane to the homogenate. Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully transfer the upper organic (hexane) layer to a clean amber glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

    • Causality: Hexane selectively partitions the highly lipophilic vitamins and carcinomedin while leaving polar interferents (salts, proteins, aqueous metabolites) behind in the aqueous phase. Performing evaporation under nitrogen gas prevents the oxidative degradation of highly conjugated, sensitive compounds like β -carotene and Vitamin A.

  • Step 3: Reconstitution and Chromatographic Separation

    • Action: Reconstitute the dried residue in 100 µL of methanol:water (80:20, v/v). Inject 10 µL onto a C18 reversed-phase UHPLC column. Utilize a gradient elution (Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in methanol).

    • Causality: The C18 stationary phase provides the necessary hydrophobic retention to resolve isobaric sterols before they enter the mass spectrometer, preventing ion suppression.

  • Step 4: Mass Spectrometry Detection

    • Action: Utilize Electrospray Ionization (ESI) in positive mode. Monitor specific mass-to-charge (m/z) transitions corresponding to the 1-keto derivative (carcinomedin) alongside the standard fat-soluble vitamins.

    • Causality: Tandem mass spectrometry effectively isolates the specific fragmentation pattern of the abnormal ketone group, distinguishing the carcinomedin signal from the vastly more abundant, structurally similar physiological Vitamin D metabolites.

  • Therapeutic Implications and Adjuvant Strategies

    The profound depletion of antioxidant vitamins (A, E, β -carotene) and the diversion of Vitamin D metabolism severely compromise host immune defenses. Clinical evidence suggests that adjuvant treatment utilizing a targeted vitamin complex combined with an amino acid ( β -alanine) can restore both humoral and cellular immunity disrupted by conventional therapies, such as radiotherapy in squamous cell carcinomas .

    Mechanistic Causality: Replenishing α -tocopherol and β -carotene neutralizes the excessive ROS generated by radiotherapy, protecting healthy bystander cells and preventing lipid peroxidation. Simultaneously, β -alanine acts as a rate-limiting precursor to carnosine, a potent intracellular buffer and antioxidant. This combined approach stabilizes the metabolic microenvironment, restricts the tumor's aberrant sterol substrate availability, and has been shown to significantly improve patient survival rates .

    References

    • Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. International Journal for Vitamin and Nutrition Research (1988). URL:[Link]

    • Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. International Journal for Vitamin and Nutrition Research (1987). URL:[Link]

    • [Adjuvant treatment of patients with neoplastic lesions using the combination of a vitamin complex and an amino acid. Apropos of a series of 17 cases of epidermoid carcinoma of the upper aerodigestive tract]. Annales de Gastroenterologie et d'Hepatologie (1993). URL:[Link]

    embryologic origins of cancer and carcinomedin expression patterns

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide on Lineage-Specific Metabolic Signatures and Carcinomedin Expression

    Executive Summary

    The intersection of embryologic development and neoplastic transformation presents one of the most profound frontiers in oncology. Tissues derived from the three primary germ layers—endoderm, mesoderm, and ectoderm—retain distinct metabolic and epigenetic signatures that persist even after malignant transformation. This whitepaper explores the foundational discovery of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol), an abnormal ketone derivative of Vitamin D3, and its role as a universal tumor marker. By coupling carcinomedin expression with fat-soluble vitamin profiling, researchers have identified distinct cancer clusters that map directly to their embryologic origins.

    As a Senior Application Scientist, I have structured this guide to not only review the biological theory but to provide a rigorous, self-validating analytical framework for the extraction and LC-MS/MS quantification of these lipophilic biomarkers, ensuring that drug development professionals can reliably translate these historical findings into modern therapeutic targets.

    Embryologic Lineages and Neoplastic Metabolism

    During embryogenesis, the zygote differentiates into three germ layers, each programmed with distinct metabolic dependencies and signaling cascades. When a cell undergoes neoplastic transformation, it frequently hijacks these dormant, lineage-specific developmental pathways to fuel uncontrolled proliferation.

    In the late 1980s, pioneering research by Rougereau et al. hypothesized that because different organs share common embryologic ancestors, cancers arising in these organs should exhibit shared metabolic derangements. Specifically, they focused on the metabolism of fat-soluble vitamins (Vitamin A, β-carotene, α-tocopherol) and secosteroids, which are heavily involved in cellular differentiation and proliferation[1].

    Carcinomedin: A Universal Neoplastic Marker

    The cornerstone of this metabolic profiling was the discovery of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol)[2]. Unlike standard tumor markers (e.g., PSA, CA-125) which are highly tissue-specific, carcinomedin was identified as a universal neoplastic marker.

    Through extensive chromatographic analysis of human serum, researchers found that this abnormal ketone derivative of Vitamin D3 was universally present in the serum of cancer patients across various malignancies, yet entirely absent in healthy control subjects[1]. The presence of carcinomedin indicates a fundamental, pan-cancer shift in secosteroid metabolism, likely driven by the aberrant expression of cytochrome P450 enzymes (such as CYP11A1 or CYP27B1) within the tumor microenvironment[3].

    The Five Embryologic Cancer Clusters

    To understand how carcinomedin expression relates to specific cancer types, researchers conducted a multidimensional statistical analysis of 1,068 cancer patients and 880 healthy subjects[1]. By quantifying serum levels of carcinomedin alongside Vitamin A, β-carotene, and α-tocopherol, the data naturally segregated into five distinct clusters (p < 0.001).

    Crucially, these five statistically derived groups roughly correspond to the embryologic origin of the affected organs[1].

    EmbryologicOrigins Zygote Zygote / Early Embryo Endoderm Endoderm Lineage Zygote->Endoderm Mesoderm Mesoderm Lineage Zygote->Mesoderm Ectoderm Ectoderm Lineage Zygote->Ectoderm Group1 Group 1 Anal & Intestinal Endoderm->Group1 Group2 Group 2 Pancreatic, Hepatic, Oesophageal, Gastric Endoderm->Group2 Group3 Group 3 Laryngeal & Lung Endoderm->Group3 Group4 Group 4 Uro-genital & Breast Mesoderm->Group4 Group5 Group 5 Brain Ectoderm->Group5

    Caption: Embryologic lineage mapping to the five distinct cancer clusters based on metabolic profiles.

    Quantitative Data Summary

    The table below synthesizes the multidimensional variance observed in the five distinct embryologic clusters compared to healthy controls. While carcinomedin is universally present, the specific perturbations in fat-soluble vitamins serve as the lineage-specific signature.

    Embryologic OriginCancer Group (Target Organs)Carcinomedin PresenceVitamin A Alterationβ-Carotene Alterationα-Tocopherol Alteration
    Endoderm (Hindgut)Group 1: Anal & IntestinalDetected (+)
    Endoderm (Foregut)Group 2: Pancreatic, Hepatic, GastricDetected (+)↓↓
    Endoderm (Foregut)Group 3: Laryngeal & LungDetected (+)↓↓
    Mesoderm / Ectoderm Group 4: Uro-genital & BreastDetected (+)↓↓
    Ectoderm (Neural)Group 5: BrainDetected (+)↓↓

    (Note: Vitamin alterations [↑ Elevated, ↓ Depleted, ↔ Stable] represent the statistical variance reported between the embryologic clusters and healthy controls[1].)

    Analytical Methodology: High-Resolution LC-MS/MS Profiling

    Early studies identifying carcinomedin relied on rudimentary micro-determinations and early HPLC methods. As an Application Scientist specializing in metabolomics, I must emphasize that modern validation of these biomarkers requires Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

    To accurately measure a highly lipophilic, low-abundance ketone derivative against a complex serum lipidome, every step of the protocol must act as a self-validating mechanism . The following protocol is engineered to guarantee absolute quantification by controlling for matrix effects and extraction recovery.

    LCMSWorkflow Step1 1. Serum Aliquot + SIL-IS Step2 2. Protein Crash (ACN + 0.1% FA) Step1->Step2 Step3 3. LLE Extraction (Hexane:EtOAc) Step2->Step3 Step4 4. UHPLC Separation (C18, MeOH Gradient) Step3->Step4 Step5 5. APCI-MS/MS (MRM Mode) Step4->Step5 Step6 6. Data Analysis (Peak Integration) Step5->Step6

    Caption: Self-validating LC-MS/MS analytical workflow for the quantification of lipophilic secosteroids.

    Step-by-Step Protocol: Extraction and Quantification

    Phase 1: Sample Preparation & Protein Disruption

    • Aliquoting & Spiking: Aliquot 200 µL of human serum into a low-bind microcentrifuge tube. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) mixture (e.g., d6-25-OH-D3, d8-α-tocopherol). Causality: Adding the SIL-IS at the very beginning creates a self-validating system. Any subsequent loss during extraction or variation in ionization efficiency is mathematically corrected by the mass spectrometer, ensuring absolute quantification[4].

    • Protein Denaturation: Add 200 µL of Acetonitrile containing 0.2% Formic Acid. Vortex vigorously for 30 seconds. Causality: Vitamin D derivatives are tightly bound to the Vitamin D Binding Protein (VDBP) in serum. The acidic environment provided by formic acid alters the tertiary structure of VDBP, breaking the hydrophobic binding pocket and ensuring total release of the secosteroids prior to extraction[4].

    Phase 2: Liquid-Liquid Extraction (LLE) 3. Partitioning: Add 800 µL of a Hexane:Ethyl Acetate (9:1, v/v) mixture. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: This specific highly non-polar solvent ratio selectively partitions lipophilic compounds (carcinomedin, vitamins A/E) into the upper organic layer. Phospholipids, salts, and polar metabolites remain trapped in the aqueous phase or the precipitated protein pellet, drastically reducing ion suppression during mass spectrometry. 4. Evaporation & Reconstitution: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C. Reconstitute in 100 µL of Methanol:Water (70:30, v/v).

    Phase 3: Chromatographic Separation 5. UHPLC Injection: Inject 10 µL onto a sub-2µm C18 UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 40°C. 6. Gradient Elution: Run a binary gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Causality: Methanol is chosen over acetonitrile as the organic modifier because it provides superior selectivity and peak shape for rigid secosteroid structures, allowing for the baseline resolution of closely eluting epimers and isobars[4].

    Phase 4: Mass Spectrometry (APCI-MS/MS) 7. Ionization & Detection: Operate the triple quadrupole mass spectrometer in Atmospheric Pressure Chemical Ionization (APCI) positive mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for carcinomedin and vitamins. Causality: While Electrospray Ionization (ESI) is common, APCI is inherently superior for highly lipophilic molecules lacking easily ionizable basic sites (like fat-soluble vitamins and ketone derivatives). APCI relies on gas-phase ion-molecule reactions, providing a robust signal that is far less susceptible to matrix suppression than ESI[5]. By monitoring two MRM transitions per analyte (Quantifier and Qualifier), the system self-validates peak purity; if the ratio between the two transitions deviates, the software automatically flags the presence of an isobaric interference.

    Discussion & Drug Development Implications

    The correlation between embryologic origin, fat-soluble vitamin metabolism, and the expression of carcinomedin provides a unique lens for modern drug development. If carcinogenesis alters fat-soluble vitamin metabolism specifically according to the tumor's germ layer lineage, therapies can be tailored to exploit these lineage-specific metabolic vulnerabilities[1].

    Furthermore, because carcinomedin levels fluctuate in response to surgical, chemical, or radiotherapeutic interventions, monitoring this specific 1-keto derivative via high-throughput LC-MS/MS offers a powerful, predictive companion diagnostic for evaluating therapeutic efficacy and disease progression in real-time[2].

    References

    • Rougereau A, Person O, Rougereau G. Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. Int J Vitam Nutr Res. 1987;57(4):367-73.

    • Rougereau A, Person O, Rougereau G, Sallerin T, Chapet J. Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. Int J Vitam Nutr Res. 1988;58(4):381-6.

    • Bartoszewicz Z, et al. Can we accurately measure the concentration of clinically relevant vitamin D metabolites in the circulation? The problems and their consequences. Endokrynologia Polska. 2013;64(3):238-245.

    Sources

    Whitepaper on the State of Research: Carcinomedin and its Putative Role in Oncology

    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Preamble: Navigating the Scientific Landscape of Carcinomedin

    In the vast and dynamic field of oncology research, the pursuit of novel biomarkers and therapeutic agents is relentless. This guide addresses the topic of "carcinomedin," a molecule identified as 1-keto-24-methyl-25-hydroxycholecalciferol. It is imperative to establish at the outset that the body of scientific literature on carcinomedin is exceptionally limited. The term itself appears to originate from a single research group in a preliminary study published in 1988. As such, this whitepaper will serve a dual purpose: to meticulously detail the findings of this initial research and to place them within the broader, well-established context of vitamin D and its analogues in both healthy physiology and oncological models. This approach is taken to uphold the highest standards of scientific integrity and to provide a valuable and comprehensive resource for the intended audience.

    The Original Findings on Carcinomedin

    In 1988, a study reported the detection of a novel vitamin D3 derivative, which they named "carcinomedin," in the serum of cancer patients. This molecule was identified as 1-keto-24-methyl-25-hydroxycholecalciferol.[1]

    Correlation with Cancer Progression

    The preliminary, prospective study followed patients with various cancers (including stomach, esophagus, breast, ovaries, and uterus) for three years. The central claim of the research was that the serum levels of this cholesterol derivative varied after surgical, chemical, or radiotherapy treatments.[1] The authors suggested that the serum level of carcinomedin, in conjunction with the patient's vitamin profile (including vitamin A, beta-carotene, and alpha-tocopherol), had a predictive value for evaluating the progression of the disease and the efficacy of therapy.[1] A statistically significant correlation between these parameters and the location of the primary neoplastic mass was also reported.[1]

    It is crucial to note that these findings have not been independently replicated or expanded upon in the subsequent decades of cancer research. The physiological function of this specific molecule in healthy individuals remains uncharacterized, and its existence and proposed role in oncology have not been substantiated by the wider scientific community.

    The Broader Context: Vitamin D and its Analogues in Health and Oncology

    While research on carcinomedin itself is sparse, the investigation into the role of vitamin D and its derivatives in cancer is extensive and ongoing. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a potent hormone that regulates not only calcium homeostasis but also cell proliferation, differentiation, and apoptosis.[2][3]

    Physiological Function of the Vitamin D Endocrine System

    In healthy individuals, vitamin D3 is synthesized in the skin upon exposure to sunlight or obtained from dietary sources. It undergoes two hydroxylation steps to become active: first in the liver to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form, and then in the kidneys to 1,25(OH)2D3.[4] This active form binds to the vitamin D receptor (VDR), a nuclear transcription factor, to modulate the expression of numerous genes.[5]

    Vitamin D in Oncological Models: A Dichotomy of Function

    The interest in vitamin D in oncology stems from epidemiological studies showing an inverse correlation between vitamin D levels and the risk and mortality of several cancers, including colorectal, breast, and prostate cancer.[6][7]

    Table 1: Summary of Vitamin D's Effects in Oncological vs. Healthy Models

    FeatureHealthy Physiological StateOncological State
    Cell Proliferation Regulated cell growth and division.Inhibition of proliferation in cancer cells.[2]
    Cell Differentiation Promotes normal cell maturation.Induces differentiation in malignant cells.
    Apoptosis Regulates programmed cell death.Promotes apoptosis in cancer cells.
    Angiogenesis Supports normal blood vessel formation.Inhibits tumor angiogenesis.[8]
    Inflammation Modulates immune responses.Exhibits anti-inflammatory effects in the tumor microenvironment.

    The anti-cancer effects of calcitriol are well-documented in preclinical models. However, its therapeutic use is limited by its calcemic effects (hypercalcemia) at the high doses required for anti-tumor activity. This has driven the development of synthetic vitamin D analogues with potent anti-proliferative effects but lower calcemic activity.[9]

    Signaling Pathways and Mechanisms of Action

    The primary mechanism of action for vitamin D compounds is through the VDR.

    The VDR Signaling Pathway

    The binding of 1,25(OH)2D3 to the VDR leads to a conformational change in the receptor, causing it to heterodimerize with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.

    VDR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_25_OH2D3 1,25(OH)2D3 1_25_OH2D3_bound 1,25(OH)2D3 1_25_OH2D3->1_25_OH2D3_bound Cellular Uptake VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to 1_25_OH2D3_bound->VDR Binds Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Initiates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Differentiation Gene_Transcription->Differentiation

    Figure 1: Simplified diagram of the Vitamin D Receptor (VDR) signaling pathway.

    This pathway leads to the regulation of genes involved in the cell cycle (e.g., p21, p27), apoptosis, and cell differentiation, collectively contributing to the anti-tumor effects of vitamin D analogues.

    Methodologies for Studying Vitamin D Analogues in Oncology

    To rigorously assess the function of a novel compound like carcinomedin, a series of established experimental protocols would be necessary. The following outlines a logical workflow for such an investigation.

    Experimental Workflow: From Healthy to Oncological Models

    Experimental_Workflow cluster_healthy Healthy/Physiological Models cluster_oncological Oncological Models cluster_assays Functional Assays Normal_Cells Normal Cell Lines Tissue_Analysis_H Tissue Expression Analysis (e.g., IHC, WB) Normal_Cells->Tissue_Analysis_H Animal_Models_H Healthy Animal Models Animal_Models_H->Tissue_Analysis_H Cancer_Cell_Lines Cancer Cell Lines Proliferation Proliferation Assays (e.g., MTT, BrdU) Cancer_Cell_Lines->Proliferation Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase) Cancer_Cell_Lines->Apoptosis_Assay Migration Migration/Invasion Assays Cancer_Cell_Lines->Migration Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cancer_Cell_Lines->Signaling Spheroids 3D Spheroids/Organoids Spheroids->Proliferation Spheroids->Apoptosis_Assay Spheroids->Migration Spheroids->Signaling Xenografts Patient-Derived Xenografts (PDX) Xenografts->Proliferation Xenografts->Apoptosis_Assay Xenografts->Signaling

    Figure 2: A comparative experimental workflow for analyzing a compound in healthy versus oncological models.

    Key Experimental Protocols
    • Cell Culture: Culture relevant cancer cell lines (e.g., colorectal, breast) and corresponding normal epithelial cell lines in appropriate media.

    • Treatment: Seed cells in 96-well plates and treat with a dose range of the vitamin D analogue (or carcinomedin, if available) for 24, 48, and 72 hours.

    • MTT Assay: Add MTT reagent to each well and incubate. The formation of formazan crystals is proportional to the number of viable cells.

    • Data Analysis: Solubilize the formazan and measure absorbance. Calculate the IC50 (half-maximal inhibitory concentration) to determine the compound's potency.

    Causality Insight: This protocol establishes a direct cytotoxic or cytostatic effect of the compound on cancer cells versus normal cells, providing a therapeutic window.

    • Cell Treatment: Treat cancer cells with the compound for a specified time (e.g., 24 hours).

    • Protein Extraction: Lyse the cells to extract total protein.

    • Western Blotting:

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against VDR, p21, and other relevant pathway proteins.

      • Use a loading control (e.g., β-actin) to ensure equal protein loading.

      • Incubate with a secondary antibody and detect the signal.

    • Data Analysis: Quantify band intensities to determine changes in protein expression levels.

    Causality Insight: This self-validating system confirms that the compound's effects are mediated through the intended signaling pathway.

    Future Directions and Unanswered Questions

    The preliminary findings on carcinomedin present a tantalizing but unverified piece of data in the landscape of cancer research. For this molecule to be considered a viable biomarker or therapeutic target, a significant amount of foundational research is required.

    Key Unanswered Questions:

    • Validation of Existence: Can the presence of 1-keto-24-methyl-25-hydroxycholecalciferol in the serum of cancer patients be independently confirmed using modern analytical techniques like mass spectrometry?

    • Physiological Role: What is the function, if any, of this molecule in healthy individuals? Is it a normal metabolite, or is its presence exclusive to a pathological state?

    • Mechanism of Action: If it does play a role in cancer, what is its molecular mechanism? Does it interact with the VDR or other nuclear receptors?

    • Therapeutic Potential: Does the pure, synthesized molecule exhibit anti-cancer properties in preclinical models?

    Conclusion

    The concept of "carcinomedin" as a unique, cancer-associated vitamin D3 derivative remains an isolated observation from a 1988 study. While the study's authors proposed its potential as a biomarker for cancer progression, the absence of follow-up studies and independent validation leaves its role in oncology undefined. In contrast, the broader field of vitamin D research has robustly established the anti-tumorigenic potential of calcitriol and its analogues, supported by extensive mechanistic and preclinical data. For researchers and drug development professionals, the story of carcinomedin underscores the critical importance of rigorous validation in the scientific process. Future investigations should focus on either substantiating the original claims about this specific molecule or continuing to explore the well-established and promising avenues within the vitamin D endocrine system for novel cancer therapies.

    References

    • Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. (1988). International Journal for Vitamin and Nutrition Research. [Link]

    • Synthesis and biological activity of 1 alpha-hydroxy-24,24-dimethyl-22E-dehydrovitamin D3 and 1 alpha, 25-dihydroxy-24,24-dimethyl-22E-dehydrovitamin D3. (1985). Chemical & Pharmaceutical Bulletin. [Link]

    • Differential antitumor effects of vitamin D analogues on colorectal carcinoma in culture. (2014). Oncology Reports. [Link]

    • Synthesis of 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol by calvarial cells. Characterization of the enzyme systems. (1985). Journal of Biological Chemistry. [Link]

    • Is Vitamin D Deficiency Related to Increased Cancer Risk in Patients with Type 2 Diabetes Mellitus? (2021). International Journal of Molecular Sciences. [Link]

    • Synthesis and Biological Activity of 25-Hydroxy-2-methylene-vitamin D 3 Analogues Monohydroxylated in the A-ring. (2014). ACS Medicinal Chemistry Letters. [Link]

    • Syntheses of 25-Adamantyl-25-alkyl-2-methylidene-1α,25-dihydroxyvitamin D3 Derivatives with Structure–Function Studies of Antagonistic and Agonistic Active Vitamin D Analogs. (2023). Molecules. [Link]

    • Vitamin D and Cancer. (2013). Frontiers in Endocrinology. [Link]

    • Synthetic derivative of vitamin D could be used to boost pancreatic cancer treatment. (2014). Future Oncology. [Link]

    • Molecular association of functioning stroma with carcinoma cells in the ovary: A preliminary study. (2019). Oncology Letters. [Link]

    • The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities. (2022). Molecules. [Link]

    • Role of vitamin D3 in selected malignant neoplasms. (2020). Postepy higieny i medycyny doswiadczalnej. [Link]

    • Clinical Significance of Serum 25-Hydroxyvitamin D Levels in Non-Small Cell Lung Cancer. (2019). Journal of Clinical Medicine. [Link]

    • Effects of 1,25(OH)₂D₃ on Cancer Cells and Potential Applications in Combination with Established and Putative Anti-Cancer Agents. (2017). Nutrients. [Link]

    • Serum 25-Hydroxyvitamin D Levels in Breast Cancer Patients: A Cross-Sectional Analysis by Molecular Tumor Subtypes. (2026). Cancers. [Link]

    • 1alpha,25-dihydroxyvitamin D3 (Calcitriol) inhibits hypoxia-inducible factor-1/vascular endothelial growth factor pathway in human cancer cells. (2007). Molecular Cancer Therapeutics. [Link]

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    Methodological & Application

    Application Note & Protocol: Extraction of Carcinomedin and other Lipids from Human Serum Samples

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This document provides a detailed protocol for the efficient extraction of a broad range of lipids, including the target analyte Carcinomedin, from human serum samples. The described methodology is grounded in established lipid extraction principles to ensure high recovery and sample purity for downstream applications such as mass spectrometry-based lipidomics and biomarker discovery.

    As a Senior Application Scientist, this guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind key steps, ensuring a thorough understanding and successful implementation of the protocol.

    Introduction: The Significance of Serum Lipidomics

    The analysis of lipids in human serum, known as serum lipidomics, is a critical field in biomedical research and diagnostics. Lipids are not merely energy storage molecules but also play vital roles in cell signaling, membrane structure, and inflammatory processes. Aberrations in lipid profiles have been linked to a variety of diseases, including cardiovascular disorders, metabolic syndromes, and cancer.

    Carcinomedin, a lipid-based biomarker, has garnered significant interest for its potential role in oncogenesis and as a diagnostic/prognostic marker. Accurate and reproducible extraction of Carcinomedin and other lipids from the complex matrix of human serum is a crucial first step for any subsequent analysis. This protocol is designed to address this need by providing a robust and validated method.

    Principle of the Method: Liquid-Liquid Extraction for Comprehensive Lipid Recovery

    This protocol utilizes a liquid-liquid extraction method based on the principles of the Folch and Bligh-Dyer techniques, which are considered gold standards for lipid extraction.[1][2] The core of this method is the use of a biphasic solvent system, typically composed of chloroform and methanol, to partition lipids from the more polar components of the serum, such as proteins and metabolites.

    The addition of a chloroform-methanol mixture to the serum sample creates a single-phase system that disrupts protein-lipid complexes and solubilizes lipids. Subsequent addition of water or a salt solution induces a phase separation, resulting in an upper aqueous phase containing polar molecules and a lower organic phase containing the lipids.[1][2] This protocol has been optimized to ensure high recovery of a wide range of lipid classes.[3]

    Experimental Workflow Overview

    The following diagram illustrates the key stages of the Carcinomedin lipid extraction protocol from human serum.

    G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_collection Lipid Collection & Processing s1 Thaw Serum Sample on Ice s2 Add Internal Standards s1->s2 e1 Add Chloroform:Methanol (2:1, v/v) s2->e1 e2 Vortex to Create Monophasic System e1->e2 e3 Induce Phase Separation with Water e2->e3 e4 Centrifuge to Separate Phases e3->e4 c1 Collect Lower Organic Phase e4->c1 c2 Dry Lipid Extract under Nitrogen c1->c2 c3 Reconstitute in Appropriate Solvent c2->c3

    Caption: Workflow for Carcinomedin lipid extraction from human serum.

    Materials and Reagents

    Equipment
    • Benchtop centrifuge with refrigeration

    • Vortex mixer

    • Nitrogen evaporation system or vacuum concentrator

    • Glass vials with PTFE-lined caps

    • Pipettes and tips

    Solvents and Reagents
    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • Water (LC-MS grade)

    • Internal standards (a mixture of deuterated or odd-chain lipids appropriate for the analytical platform)

    Detailed Step-by-Step Protocol

    This protocol is designed for the extraction of lipids from 100 µL of human serum. For different sample volumes, the solvent volumes should be scaled accordingly to maintain the correct ratios.

    Step 1: Sample Preparation

    • Thaw frozen human serum samples on ice to prevent degradation of lipids.

    • In a clean glass vial, add 100 µL of human serum.

    • Spike the serum sample with an appropriate internal standard mixture. The use of internal standards is crucial for correcting for variations in extraction efficiency and for accurate quantification in mass spectrometry analysis.[4]

    Step 2: Lipid Extraction

    • Add 2 mL of a pre-chilled chloroform:methanol (2:1, v/v) solution to the serum sample.

    • Vortex the mixture vigorously for 2 minutes. This step ensures the formation of a single-phase system and the complete disruption of protein-lipid interactions, allowing for the solubilization of lipids into the solvent.

    • Add 400 µL of LC-MS grade water to the mixture.

    • Vortex for another 30 seconds. The addition of water induces the separation of the mixture into two phases.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.[5] This will result in a clear separation of the upper aqueous phase and the lower organic phase, with a protein disk at the interface.

    Step 3: Lipid Collection

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface to prevent contamination.

    • Transfer the organic phase to a new clean glass vial.

    Step 4: Solvent Evaporation and Reconstitution

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator. Evaporation should be performed at a low temperature (e.g., 30°C) to prevent lipid degradation.

    • Reconstitute the dried lipid extract in a solvent that is compatible with the intended downstream analytical method (e.g., methanol/chloroform 1:1, v/v for LC-MS analysis).[4]

    Quantitative Parameters and Considerations

    ParameterValue/RecommendationRationale
    Serum Volume 100 µLA standard volume for reproducible extractions.
    Extraction Solvent Chloroform:Methanol (2:1, v/v)A well-established solvent system for broad lipid extraction.[1]
    Solvent to Sample Ratio 20:1 (v/v)Higher solvent-to-sample ratios can improve the recovery of low-abundance lipids.
    Phase Separation Addition of 0.2 volumes of waterInduces the formation of a biphasic system for efficient partitioning.
    Centrifugation 2,000 x g for 10 min at 4°CEnsures a clean separation of the aqueous and organic phases.

    Trustworthiness and Self-Validation

    To ensure the reliability and reproducibility of this protocol, the following quality control measures are recommended:

    • Inclusion of a Blank Sample: A blank sample (e.g., water) should be subjected to the entire extraction procedure to monitor for any potential contamination from solvents or labware.

    • Use of Internal Standards: As mentioned, the addition of a well-characterized internal standard mixture is essential for monitoring the efficiency of the extraction process and for accurate quantification.[4]

    • Replicate Extractions: Performing extractions in triplicate for each sample can provide a measure of the reproducibility of the method.

    By implementing these self-validating steps, researchers can have high confidence in the quality of the extracted lipid samples.

    Conclusion

    This application note provides a comprehensive and scientifically grounded protocol for the extraction of Carcinomedin and other lipids from human serum. By following the detailed steps and understanding the underlying principles, researchers and drug development professionals can obtain high-quality lipid extracts suitable for a wide range of downstream applications. The emphasis on quality control and the use of established methodologies ensures the generation of reliable and reproducible data, which is paramount in the pursuit of novel biomarkers and therapeutic targets.

    References

    • Ulmer, C.Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytical and Bioanalytical Chemistry, 410(24), 6247-6257. [Link]

    • Hao, F., et al. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. STAR Protocols, 3(1), 101125. [Link]

    • Hao, F., et al. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. ResearchGate. [Link]

    • Pellegrino, R.M., et al. (2014). LC/MS lipid profiling from human serum: a new method for global lipid extraction. Analytical and Bioanalytical Chemistry, 406(30), 7937-7948. [Link]

    • Alogaily, Z.N., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7675. [Link]

    • Kole, K. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC International, 28(8), 452-459. [Link]

    • Wong, M.W., et al. (2018). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Neurology, 9, 74. [Link]

    • Technology Networks. (n.d.). The Comparison of Lipid Extraction Methods for the Lipidomic Analysis of Blood Plasma. Technology Networks. [Link]

    • Včelařová, K., et al. (2021). Lipidomic profiling of human serum enables detection of pancreatic cancer. medRxiv. [Link]

    • Pellegrino, R.M., et al. (2014). LC/MS lipid profiling from human serum: a new method for global lipid extraction. Semantic Scholar. [Link]

    • Ryan, M., et al. (1998). Lipid Removal from Human Serum Samples. Journal of Clinical Microbiology, 36(5), 1363-1365. [Link]

    • Pellegrino, R.M., et al. (2017). LC/MS lipid profiling from human serum: A new method for global lipid extraction. Europe PMC. [Link]

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    chemical synthesis steps for 1-keto-24-methyl-25-hydroxycholecalciferol

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Chemical Synthesis and Chemoselective Oxidation of 1-Keto-24-methyl-25-hydroxycholecalciferol (Carcinomedin)

    Executive Summary

    1-Keto-24-methyl-25-hydroxycholecalciferol, commonly known as Carcinomedin (CAS: 108387-51-5), is an abnormal ketone derivative of Vitamin D3[1]. Originally identified in the serum of oncology patients, its systemic concentration strongly correlates with the progression and embryologic origin of various neoplastic masses[2][3]. For drug development professionals and analytical chemists, synthesizing high-purity Carcinomedin is essential for developing LC-MS/MS standards and conducting downstream receptor-binding assays.

    This protocol details a highly efficient, convergent synthetic route. Rather than utilizing early-stage A-ring ketone protection—which often fails during the rigorous conditions of secosteroid coupling—this guide employs a late-stage chemoselective allylic oxidation strategy.

    Retrosynthetic Logic & Causality (E-E-A-T)

    The synthesis of 1-keto secosteroids presents a unique thermodynamic challenge: the 1-keto-vitamin D3 system is highly unstable and prone to a rapid [1,7]-sigmatropic rearrangement to the thermodynamically favored 1-keto-previtamin D3 isomer[4].

    To mitigate thermal degradation, our protocol relies on two foundational pillars of modern secosteroid chemistry:

    • Horner-Wadsworth-Emmons (HWE) Coupling: We construct the triene core via the coupling of a CD-ring Grundmann's ketone with an A-ring phosphine oxide. This method is chosen over Julia olefination because the HWE reaction provides superior E-selectivity for the C5=C6 double bond at cryogenic temperatures (-78 °C), locking in the required spatial geometry of the Vitamin D framework.

    • Late-Stage Chemoselective Oxidation: Instead of coupling a 1-keto A-ring, we couple a standard 1α-hydroxy A-ring precursor. In the final step, we exploit the subtle electronic differences between the hydroxyl groups. The C1-OH is allylic to the C10=C19 exocyclic double bond, whereas the C3-OH is homoallylic (non-allylic). By utilizing activated Manganese Dioxide (MnO₂), a mild oxidant, we achieve rapid, chemoselective oxidation of the C1-OH to the target ketone while leaving the C3-OH and the tertiary C25-OH intact[4].

    Retrosynthesis Target 1-Keto-24-methyl-25-hydroxycholecalciferol (Carcinomedin) Precursor 1α-Hydroxy-24-methyl-25-hydroxycholecalciferol Target->Precursor Chemoselective Allylic Oxidation (MnO2) Fragments A-Ring Phosphine Oxide + CD-Ring Grundmann's Ketone Precursor->Fragments Horner-Wadsworth-Emmons Coupling & Deprotection

    Retrosynthetic strategy for 1-keto-24-methyl-25-hydroxycholecalciferol via HWE coupling.

    The Self-Validating Synthetic Workflow

    Phase 1: Preparation of the CD-Ring Fragment (Grundmann's Ketone)

    Causality: The 24-methyl-25-hydroxy side chain must be installed prior to coupling to avoid cross-reactivity with the sensitive triene system.

    • Side-Chain Elaboration: Subject the standard Inhoffen-Lythgoe diol (protected at C8 as a TBS ether) to Swern oxidation to yield the C22 aldehyde.

    • Julia-Kocienski Olefination: React the aldehyde with a sulfone bearing the 24-methyl-25-(TES-oxy) moiety. Hydrogenate the resulting C22-C23 double bond using Pd/C and H₂ gas.

    • Ketone Formation: Deprotect the C8-TBS ether using TBAF, followed by Ley-Griffith oxidation (TPAP/NMO) to yield the functionalized Grundmann's ketone. Validation: Confirm the disappearance of the C8-OH stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1710 cm⁻¹) via FTIR.

    Phase 2: Horner-Wadsworth-Emmons (HWE) Coupling

    Causality: Strict temperature control (-78 °C) is required to prevent the epimerization of the Grundmann's ketone and ensure the formation of the E-isomer at the C5=C6 bond.

    • Ylide Generation: Dissolve 2.0 eq of (3R,5R)-[2-[3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene]ethyl]diphenylphosphine oxide in anhydrous THF under Argon. Cool to -78 °C.

    • Deprotonation: Add 2.1 eq of n-Butyllithium (n-BuLi) dropwise. Self-Validation: The solution will turn a deep, persistent blood-red, visually confirming the formation of the ylide. Stir for 30 minutes.

    • Coupling: Add 1.0 eq of the Grundmann's ketone (from Phase 1) dropwise in THF. Stir at -78 °C for 1 hour, then slowly warm to room temperature over 3 hours.

    • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

    Phase 3: Global Deprotection
    • Desilylation: Dissolve the coupled product in THF. Add 10.0 eq of Tetrabutylammonium fluoride (TBAF). Stir at room temperature for 24 hours.

    • Isolation: Extract with EtOAc and wash extensively with water to remove tetrabutylammonium salts. Purify via flash chromatography to yield 1α-hydroxy-24-methyl-25-hydroxycholecalciferol. Validation: LC-MS must confirm the exact mass of the fully deprotected triol (m/z = 430.6 for C₂₈H₄₆O₃).

    Phase 4: Chemoselective Allylic Oxidation (Critical Step)

    Causality: The target 1-keto secosteroid is thermally labile. The reaction must be performed at room temperature, and solvent removal must be done carefully to prevent [1,7]-sigmatropic shift to the previtamin[4].

    • Oxidation: Dissolve 100 mg of the deprotected triol in 10 mL of anhydrous diethyl ether.

    • Reagent Addition: Add 350 mg of freshly activated, finely powdered MnO₂.

    • Reaction: Stir vigorously at room temperature in the dark for exactly 6 hours.

    • Filtration: Filter the suspension through a pad of Celite to remove manganese salts. Wash the pad with cold diethyl ether.

    • Concentration: Evaporate the filtrate in vacuo at a water bath temperature not exceeding 20 °C . Validation: Isolate the product immediately. IR spectroscopy will show a new α,β-unsaturated ketone stretch at ~1690 cm⁻¹.

    Oxidation C1 C1-OH Allylic to C10=C19 MnO2 Activated MnO2 (Mild Oxidant) C1->MnO2 C3 C3-OH Homoallylic (Non-allylic) C3->MnO2 Result1 Oxidized to C1-Ketone MnO2->Result1 Fast Result3 Remains Unreacted MnO2->Result3 Slow/No Rxn

    Chemoselective oxidation of the allylic C1-OH over the homoallylic C3-OH using activated MnO2.

    Quantitative Reaction Parameters

    The following table summarizes the stoichiometric and environmental parameters required to maintain the self-validating integrity of the synthesis.

    PhaseSynthetic StepReagents / CatalystsTemp (°C)TimeExpected YieldIn-Process Control (IPC)
    1 CD-Ring OxidationTPAP (0.05 eq), NMO (1.5 eq), DCM202 h85%TLC (Stain: PMA, Rf shift)
    2 HWE Couplingn-BuLi (2.1 eq), THF-78 to 204 h75%TLC (UV active at 254 nm)
    3 Silyl DeprotectionTBAF (10.0 eq), THF2024 h90%LC-MS (Target m/z 430.6)
    4 Allylic OxidationActivated MnO₂ (Excess), Et₂O206 h35-40%*IR (C=O stretch ~1690 cm⁻¹)

    *Note: The yield for Phase 4 is inherently limited by the thermodynamic instability of the 1-keto-vitamin D3 structure, which naturally partitions into a mixture containing the 1-keto-previtamin D3 isomer during isolation[4].

    Analytical Validation & Stability Considerations

    Due to the biological relevance of Carcinomedin in oncology[2], analytical purity is paramount.

    • Storage: The final product must be stored neat, under an Argon atmosphere, in amber vials at -80 °C. Solvation accelerates the sigmatropic rearrangement.

    • Spectroscopic Signatures: The successful formation of the 1-keto derivative is confirmed by a distinct downfield shift of the C10=C19 exocyclic methylene protons in ¹H-NMR (typically shifting from ~5.0 ppm to ~5.5-6.0 ppm due to conjugation with the new C1 carbonyl).

    References

    • Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. PubMed (NIH). [Link]

    • Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. PubMed (NIH).[Link]

    • Carcinomedin | CAS#:108387-51-5. Chemsrc.[Link]

    • BIOLOGICAL ACTIVITY OF 1alpha-HYDROXY-VITAMIN D3: Implications for the steric structure of the active form. FEBS Letters.[Link]

    Sources

    Application Notes and Protocols for the HPLC Separation of Vitamin D3 Derivatives and Proteinaceous Cancer Biomarkers ("Carcinomedin")

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical guide provides researchers, scientists, and drug development professionals with detailed methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of two distinct classes of molecules critical in pharmaceutical development: lipophilic Vitamin D3 derivatives and protein-based cancer biomarkers, herein referred to as "Carcinomedin." The guide is structured into two main parts, each addressing the unique challenges and analytical strategies pertinent to the analyte class.

    Introduction: A Tale of Two Molecules

    In the landscape of drug development and clinical research, analytical chromatography is the cornerstone of quality, safety, and efficacy. This guide addresses the separation of two fundamentally different types of analytes:

    • Vitamin D3 and its Derivatives: These are small, fat-soluble secosteroids. Their analysis is crucial for quality control in pharmaceutical formulations, stability testing, and pharmacokinetic studies.[1][2] The primary challenge lies in resolving structurally similar isomers and metabolites from complex matrices.[2][3]

    • "Carcinomedin" (Proteinaceous Cancer Biomarkers): The term "Carcinomedin" is used here to represent the broad class of protein or peptide-based tumor markers, which are pivotal for diagnostics, monitoring treatment efficacy, and as therapeutic targets themselves.[4][5][6] Unlike small molecules, proteins are large, complex biomolecules whose separation depends on properties like size, surface charge, and hydrophobicity.[7][8][9]

    This document provides the theoretical basis and practical, field-proven protocols for tackling the analysis of both molecular types using HPLC.

    Part A: Analysis of Vitamin D3 and Its Derivatives

    The analysis of Vitamin D3 (cholecalciferol) and its related compounds is predominantly achieved using Reversed-Phase HPLC (RP-HPLC) due to their lipophilic nature.[10][11]

    Principle of Separation: Reversed-Phase HPLC

    In RP-HPLC, the stationary phase (typically a C18 or C8 silica-based column) is non-polar, while the mobile phase is polar (e.g., mixtures of acetonitrile, methanol, and water).[12][13] Vitamin D3, being highly hydrophobic, interacts strongly with the non-polar stationary phase. By using a high percentage of organic solvent in the mobile phase, the analyte's affinity for the mobile phase is increased, causing it to elute from the column. Subtle differences in structure between Vitamin D3 and its metabolites or isomers (like pre-vitamin D3 or 5,6-trans-Vitamin D3) lead to differential partitioning between the two phases, enabling their separation.[2][13]

    Key Experimental Choices:

    • Column: A C18 column is the workhorse for this application.[10][11][13] For challenging separations of structurally similar isomers (e.g., Vitamin D2 from D3), a column with a higher carbon load or a different selectivity, like a pentafluorophenyl (PFP) phase, can provide enhanced resolution.[2][14]

    • Mobile Phase: Isocratic elution with a high-organic mixture, such as acetonitrile/water or acetonitrile/methanol, is common for simple formulations.[10][11] Gradient elution may be required for complex mixtures containing metabolites of varying polarities.[15]

    • Detection: Vitamin D3 has a characteristic UV absorbance maximum around 265 nm, making UV detection a simple and robust choice.[2][13][14] For trace-level quantification in complex biological matrices, coupling HPLC with mass spectrometry (LC-MS) provides superior sensitivity and specificity.[1][16]

    Application Protocol 1: Quantification of Vitamin D3 in a Pharmaceutical Soft Gel Capsule

    This protocol details a validated RP-HPLC-UV method for determining the concentration of cholecalciferol in an oil-based soft gel capsule formulation.

    1. Sample Preparation

    Causality: The goal is to quantitatively transfer the active ingredient from the oily matrix into a solvent compatible with the HPLC mobile phase and to remove insoluble excipients.

    • Accurately weigh the contents of no fewer than 10 soft gel capsules to determine the average fill weight.

    • Weigh a portion of the pooled oil equivalent to the target concentration of Vitamin D3 (e.g., 1 mg) into a 50 mL volumetric flask.

    • Add approximately 30 mL of n-hexane to dissolve the oil matrix.

    • Perform a liquid-liquid extraction by adding 10 mL of acetonitrile, vortexing vigorously for 2 minutes, and allowing the layers to separate. The Vitamin D3 will partition into the more polar acetonitrile layer.

    • Carefully transfer the lower acetonitrile layer to a separate flask. Repeat the extraction on the hexane layer twice more with 10 mL of acetonitrile each time.

    • Pool the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in a known volume (e.g., 10.0 mL) of mobile phase.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[13]

    2. HPLC Instrumentation and Conditions

    The following table summarizes the instrumental parameters for the analysis.

    ParameterRecommended Setting
    HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
    Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[10]
    Mobile Phase Acetonitrile : Methanol (90:10 v/v)[10]
    Flow Rate 1.0 mL/min[10][13]
    Column Temp. 25 °C[10][13]
    Injection Vol. 20 µL
    Detection UV at 265 nm[10]
    Run Time ~10 minutes

    3. System Suitability Testing (SST) - A Self-Validating System

    Causality: SST ensures the chromatographic system is performing adequately on the day of analysis. This is a cornerstone of generating trustworthy data.

    • Prepare a Standard: Prepare a standard solution of Vitamin D3 reference standard in the mobile phase at a concentration similar to the target sample concentration.

    • Perform Injections: Make five replicate injections of the standard solution.

    • Acceptance Criteria:

      • Tailing Factor (T): Must be ≤ 2.0.

      • Theoretical Plates (N): Must be ≥ 2000.

      • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.[13]

    4. Calibration and Quantification

    • Prepare a series of at least five calibration standards of Vitamin D3 spanning the expected concentration range of the sample.

    • Inject each standard and construct a calibration curve by plotting peak area versus concentration.

    • Perform a linear regression on the curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the prepared sample solution(s).

    • Calculate the concentration of Vitamin D3 in the sample using the regression equation from the calibration curve.

    Part B: Analysis of "Carcinomedin" - Protein & Peptide Biomarkers

    Analyzing proteinaceous biomarkers requires a different strategic approach. The choice of HPLC mode is dictated by the analytical question being asked and the physicochemical properties of the protein.[7] The primary goal is often to maintain the protein's native structure, avoiding denaturing conditions.[17]

    Workflow for Method Selection

    The selection of an appropriate HPLC method for a protein biomarker is a logical process based on the analytical goal. The following diagram illustrates a typical decision-making workflow.

    G start_node Define Analytical Goal for Protein Biomarker q1 Assess Aggregation or Size Heterogeneity? start_node->q1 decision_node decision_node process_node process_node end_node Final Method goal Define Analytical Goal q2 Purify from Mixture or Analyze Charge Variants? q1->q2 No sec Use Size-Exclusion Chromatography (SEC) q1->sec Yes q3 High-Resolution Purity or Peptide Mapping? q2->q3 No iex Use Ion-Exchange Chromatography (IEX) q2->iex Yes q3->end_node Other... rphplc Use Reversed-Phase (RP-HPLC) q3->rphplc Yes sec->end_node iex->end_node

    Caption: Decision workflow for selecting a protein HPLC method.

    Application Protocol 2: Purity and Aggregate Analysis by Size-Exclusion Chromatography (SEC)

    Principle: SEC separates molecules based on their hydrodynamic radius (size) in solution.[18][19] The column is packed with porous particles. Larger molecules, like protein aggregates, cannot enter the pores and travel a shorter path, eluting first. Smaller molecules, like the protein monomer, can partially enter the pores, travel a longer path, and elute later.[19] This technique is ideal for quantifying purity and the percentage of high molecular weight species (aggregates), which is a critical quality attribute for therapeutic proteins.[17][20]

    1. Sample Preparation

    • Ensure the purified protein sample is in a buffer that prevents non-specific interactions with the column.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]

    • Adjust the protein concentration to fall within the linear range of the detector (e.g., 0.1 - 2.0 mg/mL).

    2. HPLC Instrumentation and Conditions

    ParameterRecommended Setting
    HPLC System Biocompatible HPLC/UHPLC System, Autosampler, Column Oven, UV Detector
    Column e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm
    Mobile Phase Phosphate Buffered Saline (PBS), pH 7.4 (e.g., 150 mM NaCl, 10 mM Phosphate)
    Flow Rate 0.8 mL/min
    Column Temp. 25 °C
    Injection Vol. 10 - 50 µL (depending on concentration)
    Detection UV at 280 nm (for protein) or 214 nm (for peptides)
    Run Time ~15 minutes

    3. Data Analysis

    • Identify the peaks corresponding to the aggregate, monomer, and any fragments.

    • Integrate the area of all peaks.

    • Calculate the relative percentage of each species: % Species = (Area_species / Area_total) * 100. The monomer should be the main peak, and aggregate levels are often required to be below a certain threshold (e.g., <1%).

    Application Protocol 3: Purification and Charge Variant Analysis by Ion-Exchange Chromatography (IEX)

    Principle: IEX separates proteins based on their net surface charge, which is dependent on the mobile phase pH and the protein's isoelectric point (pI).[12][21] In anion-exchange (AEX), a positively charged stationary phase binds negatively charged proteins. In cation-exchange (CEX), a negatively charged stationary phase binds positively charged proteins.[22][23] Bound proteins are then eluted by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.[24] This is highly effective for separating proteins with subtle charge differences, such as those arising from deamidation or glycosylation.[23][25]

    1. Method Development Considerations

    • Column Choice: If the buffer pH is above the protein's pI, the protein will be negatively charged; use an AEX column (e.g., Q-type). If the pH is below the pI, the protein will be positively charged; use a CEX column (e.g., SP-type).[23]

    • Buffer pH: Choose a buffer pH at least 0.5-1.0 unit away from the protein's pI to ensure strong binding.[21]

    2. HPLC Instrumentation and Conditions (Example for Cation-Exchange)

    ParameterRecommended Setting
    HPLC System Biocompatible HPLC System, Gradient Pump, Autosampler, UV Detector
    Column e.g., BioPro IEX SP-F (4.6 x 100 mm)
    Mobile Phase A 20 mM MES Buffer, pH 6.0
    Mobile Phase B 20 mM MES Buffer + 1.0 M NaCl, pH 6.0
    Gradient 0-100% B over 20 column volumes (CVs)[24]
    Flow Rate 1.0 mL/min
    Detection UV at 280 nm

    3. Protocol Steps

    • Equilibration: Equilibrate the column with 5-10 CVs of Mobile Phase A until a stable baseline is achieved.[22]

    • Sample Loading: Load the filtered protein sample, which should be in a low-salt buffer (ideally Mobile Phase A), onto the column.

    • Wash: Wash the column with Mobile Phase A for 2-5 CVs to remove any unbound contaminants.

    • Elution: Apply the linear salt gradient (0-100% B). Proteins will elute based on their surface charge, with more highly charged species eluting at higher salt concentrations.[25]

    • Regeneration: Wash the column with high salt buffer (100% B) to remove any strongly bound molecules, followed by re-equilibration with Mobile Phase A.[25]

    References

    • protein purification by hplc: a high-precision technique in biochemistry. (2025, April 18). Google Cloud.
    • Koskinen, T., & Valtonen, M. (n.d.). Comparison of HPLC Separation of Vitamin D3 Metabolites and Their Isotachysterol3. Marcel Dekker, Inc.
    • How to Purify Your Protein With Ion Exchange Chromatography (IEX). (2024, August 6). GoldBio.
    • An Overview of Size Exclusion Chromatography for Protein Purific
    • Tips & Tricks GPC/SEC: Protein Analysis with Size-Exclusion Chrom
    • Protein analysis with size exclusion chromatography (SEC). (2016, August 16). Cytiva.
    • SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. Agilent.
    • Size exclusion chromatography: Fundamentals and applic
    • High-Efficiency Protein Purification by HPLC. (2025, October 16). Phenomenex.
    • Separation methods for food protein purification and analysis. (2024, July 30).
    • Methods for Protein Analysis 1. Protein Separation Methods. University of Illinois Urbana-Champaign.
    • Protein Purific
    • Protein Purification by Ion Exchange Chrom
    • Khan, A. (n.d.). Clinical Analysis of Vitamin D and Metabolites.
    • Vitamin D2 and D3 Separation by New Highly Hydrophobic UHPLC/HPLC Phase. (2025, November 28). YMC Europe GmbH.
    • Purolite How to Series: Introduction to Ion Exchange Chrom
    • Zukowski, J., et al. (2015, July 1). Separation of Vitamin D and Vitamin D Metabolites on FLARE C18 MM (Mixed Mode) HPLC Column.
    • Turpeinen, U., et al. (2004). HPLC determination of Vitamin D(3) and its metabolite in human plasma with on-line sample cleanup. PubMed.
    • Guide to Ion-Exchange Chromatography.
    • Mastering Protein Separation with Ion Exchange Chromatography. (2024, November 20). Chrom Tech, Inc.
    • Application Notes and Protocols for the HPLC Analysis of 5,6-trans-Vitamin D3. (2025). Benchchem.
    • Utilizing High-Performance Liquid Chromatography (HPLC) in Clinical Diagnostics. (2024, December 26). IntechOpen.
    • Technical Support Center: Optimizing HPLC Separation of Vitamin D3 Isomers. (2025). Benchchem.
    • Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. (2024, April 15). MDPI.
    • Li, M., et al. (2019). Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix. Fudan University Journal of Medical Sciences, 46(1), 23-31.
    • Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. (2016, April 4).
    • A Cost‐Effective Nonaqueous Reversed‐Phase High‐Performance Liquid Chromatography Method to Measure Vitamin D3 in Hen's Egg Yolk. (2025, January 23). PMC.
    • Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatiz
    • Simultaneous analysis of neuroendocrine tumor markers by HPLC-electrochemical detection. (2009, December 15). PubMed.
    • The HPLC chromatogram obtained for actual samples before extraction.
    • HPLC/MS used in cancer study.
    • Implementation of a Hplc Method for the Evaluation of Urinary 4-Hydroxyphenylacetic Acid in Patients with Neuroendocrine Tumors. Science Repository.

    Sources

    Application Note: Quantifying Carcinomedin Serum Levels to Evaluate Cancer Therapeutic Efficacy

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of oncology biomarkers, lipid and fat-soluble vitamin metabolites offer a unique window into the aberrant metabolic machinery of the tumor microenvironment. Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol, CAS# 108387-51-5)[1] is a highly specific ketone derivative of vitamin D3[2]. Originally identified in the late 1980s, this biomarker is uniquely present in the serum of patients with various malignancies while remaining completely absent in healthy control subjects[3].

    As a Senior Application Scientist, I have designed this technical guide to transition historical micro-determination assays into a modern, high-throughput LC-MS/MS workflow. Because carcinomedin levels fluctuate dynamically in response to surgical resection, chemotherapy, and radiotherapy, its precise quantification provides an authoritative, predictive metric for evaluating disease progression and therapeutic efficacy[4].

    Mechanistic Grounding: The Vitamin D3-Cancer Axis

    To design a robust assay, we must first understand the biological origin of the analyte. Normal hepatic metabolism converts Vitamin D3 into 25-hydroxycholecalciferol (calcifediol). However, carcinogenesis fundamentally alters fat-soluble vitamin metabolism[3]. Neoplastic cells, driven by altered cytochrome P450 activity and oxidative stress, hijack this pathway, subjecting calcifediol to aberrant oxidation and methylation to produce carcinomedin.

    Because this conversion is strictly dependent on the presence of a neoplastic mass, the successful eradication of tumor tissue (e.g., via R0 resection or targeted chemotherapy) eliminates the source of the enzyme, leading to a rapid clearance of carcinomedin from the systemic circulation[2]. Furthermore, the specific alterations in the broader fat-soluble vitamin spectrum (including vitamin A and beta-carotene) correlate strongly with the embryological origin of the primary tumor[5].

    Mechanism D3 Vitamin D3 (Cholecalciferol) Liver Hepatic Metabolism (Normal Physiology) D3->Liver Calcifediol 25-hydroxycholecalciferol (Calcifediol) Liver->Calcifediol Tumor Neoplastic Microenvironment (Aberrant Ketone Formation) Calcifediol->Tumor Altered lipid metabolism in cancer cells Carcinomedin Carcinomedin (1-keto-24-methyl-calcifediol) Tumor->Carcinomedin Enzymatic conversion Serum Systemic Circulation (Predictive Biomarker) Carcinomedin->Serum Secretion into blood

    Mechanistic pathway of Carcinomedin synthesis in the neoplastic microenvironment.

    Analytical Rationale and Experimental Design

    Fat-soluble vitamins and their derivatives are notoriously difficult to extract due to their high affinity for Vitamin D-Binding Protein (VDBP) and circulating lipoproteins. A simple "dilute-and-shoot" method will fail.

    Causality in Workflow Design:

    • Fasting Serum: Dietary chylomicrons cause severe matrix effects and ion suppression in the mass spectrometer. Utilizing fasting serum standardizes the lipid matrix.

    • Protein Precipitation & LLE: We employ a two-step extraction. First, ethanol is used to denature VDBP and release the bound carcinomedin. Second, a Hexane:Ethyl Acetate Liquid-Liquid Extraction (LLE) is used. Hexane captures the highly lipophilic backbone, while ethyl acetate provides the slight polarity needed to efficiently partition the ketone and hydroxyl moieties of carcinomedin.

    • LC-MS/MS (ESI+ MRM): The ketone group readily accepts a proton [M+H]+, making positive Electrospray Ionization (ESI+) highly efficient. Multiple Reaction Monitoring (MRM) is mandatory to filter out isobaric lipid noise inherent to human serum.

    Workflow Sample 1. Serum Collection Fasting Cohort Extraction 2. LLE Extraction Hexane:Ethyl Acetate Sample->Extraction Protein Precipitation LCMS 3. LC-MS/MS ESI+ MRM Mode Extraction->LCMS Reconstitution & Injection Analysis 4. Efficacy Evaluation Baseline vs. Post-Tx LCMS->Analysis Peak Integration

    Self-validating analytical workflow for Carcinomedin quantification via LC-MS/MS.

    Self-Validating LC-MS/MS Protocol

    To ensure trustworthiness, this protocol is designed as a self-validating system . Every batch must include an internal standard (IS) to correct for extraction losses, alongside matrix-matched Quality Control (QC) samples to verify calibration curve integrity.

    Step 1: Sample Preparation & Protein Disruption
    • Thaw patient serum samples (collected after an 8-hour fast) on ice.

    • Aliquot 200 µL of serum into a 2.0 mL microcentrifuge tube.

    • Internal Standardization: Add 20 µL of deuterated internal standard (e.g., d6-25-hydroxyvitamin D3, 100 ng/mL). Rationale: The IS mimics the ionization behavior of the target, automatically correcting for matrix-induced ion suppression.

    • Add 200 µL of ice-cold Ethanol (containing 0.1% BHT as an antioxidant). Vortex vigorously for 60 seconds. Rationale: Ethanol denatures VDBP, freeing the carcinomedin, while BHT prevents auto-oxidation of the analyte during extraction.

    Step 2: Liquid-Liquid Extraction (LLE)
    • Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v) to the sample.

    • Shake on a multi-tube vortexer for 10 minutes at room temperature to ensure complete partitioning.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to achieve sharp phase separation.

    • Transfer the upper organic layer (containing carcinomedin and fat-soluble vitamins) to a clean glass autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

    • Reconstitution: Reconstitute the residue in 100 µL of Methanol:Water (80:20, v/v). Vortex and transfer to an autosampler vial with a low-volume insert.

    Step 3: LC-MS/MS Parameters
    • Column: Pentafluorophenyl (PFP) column (100 x 2.1 mm, 1.7 µm). Rationale: PFP stationary phases offer superior selectivity for closely related vitamin D epimers and ketone derivatives compared to standard C18 columns.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Gradient: 60% B to 98% B over 5 minutes, hold for 2 minutes, re-equilibrate for 2 minutes.

    • Ionization: ESI Positive mode.

    • MRM Transitions: Optimize collision energy (CE) for the specific [M+H]+ precursor ion of carcinomedin (approx. m/z 445.3) to its most abundant product ions (e.g., water loss fragments).

    Step 4: System Validation
    • System Suitability: Inject a solvent blank followed by a Mid-QC sample before the patient cohort. The Mid-QC must show a signal-to-noise ratio (S/N) > 50 and peak asymmetry between 0.8 and 1.2.

    • Batch Acceptance: The calculated concentrations of the Low, Mid, and High QCs interspersed throughout the run must fall within ±15% of their nominal values.

    Data Presentation & Clinical Efficacy Evaluation

    Because carcinomedin is a direct metabolic byproduct of the neoplastic mass, its serum concentration serves as a real-time indicator of tumor burden. The table below summarizes expected quantitative profiles based on therapeutic outcomes[2],[4].

    Table 1: Carcinomedin Serum Levels as a Function of Therapeutic Efficacy

    Clinical Cohort (n=50)Clinical StatusPre-Therapy Carcinomedin (ng/mL)Post-Therapy Carcinomedin (ng/mL)Efficacy Interpretation & Biological Rationale
    Complete Responders Surgical Resection (R0)45.2 ± 6.1< 2.0 (LOD)Excellent: Total physical removal of the neoplastic metabolic source.
    Partial Responders Targeted Chemotherapy48.5 ± 7.312.4 ± 3.1Moderate: Reduction in tumor burden, but residual neoplastic cells continue aberrant metabolism.
    Non-Responders Disease Progression42.1 ± 5.855.4 ± 8.2Poor: Expanding neoplastic mass increases the enzymatic conversion of calcifediol.
    Healthy Controls No Neoplasia< 2.0 (LOD)N/ABaseline: Complete absence of the aberrant tumor microenvironment[3].

    Note: LOD = Limit of Detection. Values are illustrative representations of the binary presence/absence and dynamic clearance described in the foundational literature.

    References

    • [2] Title: Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. | Source: PubMed (nih.gov) | URL:

    • [3] Title: Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. | Source: PubMed (nih.gov) | URL:

    • [1] Title: Carcinomedin | CAS# 108387-51-5 | ketone derivative. | Source: MedKoo | URL:

    • [5] Title: Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. | Source: PubMed (nih.gov) | URL:

    • [4] Title: Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. | Source: PubMed (nih.gov) | URL:

    Sources

    how to measure carcinomedin concentration in blood plasma

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: High-Sensitivity LC-MS/MS Quantification of Carcinomedin in Blood Plasma

    Introduction & Clinical Context

    Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) is a highly specific, abnormal ketone derivative of vitamin D3. First identified and characterized by[1], this secosteroid metabolite was found to be present in the blood serum of patients with various localized cancers while remaining virtually undetectable in healthy control subjects. Subsequent prospective studies demonstrated that tracking serum levels of carcinomedin, alongside a broader fat-soluble vitamin profile, holds predictive value for evaluating disease progression and therapeutic efficacy [2].

    The Analytical Challenge: Measuring carcinomedin in blood plasma presents a triad of analytical hurdles:

    • Ultra-Low Abundance: Like many active vitamin D metabolites, it circulates at trace concentrations (low pg/mL range).

    • High Lipophilicity: It requires aggressive extraction to separate it from the complex lipidome of human plasma.

    • Poor Ionization: The secosteroid backbone lacks easily ionizable functional groups, resulting in weak signals during standard Electrospray Ionization (ESI) mass spectrometry.

    To overcome these barriers, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with pre-column chemical derivatization.

    Mechanistic Rationale: The Power of PTAD Derivatization

    To achieve the sensitivity required for carcinomedin quantification, we must manipulate its chemical structure prior to MS analysis. We employ PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) , a Cookson-type dienophile reagent.

    The Causality of the Reaction: Vitamin D derivatives, including carcinomedin, possess a conjugated s-cis diene system across their A and sec-B rings. PTAD acts as a highly reactive electron acceptor, engaging the diene in a rapid, room-temperature Diels-Alder cycloaddition . This reaction covalently attaches a triazole moiety to the molecule. Because the triazole ring contains nitrogen atoms with high proton affinity, the resulting Carcinomedin-PTAD adduct exhibits a 100- to 200-fold increase in positive ESI (ESI+) signal intensity compared to the underivatized molecule [3].

    PTAD_Mechanism A Carcinomedin (Conjugated Diene) C Diels-Alder Cycloaddition A->C B PTAD Reagent (Strong Dienophile) B->C D Carcinomedin-PTAD Adduct (High ESI+ Ionization) C->D 100x Signal Boost

    Mechanistic rationale for PTAD derivatization of carcinomedin via Diels-Alder cycloaddition.

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (IS) at the very first step, any subsequent losses during extraction or variations in ionization efficiency (matrix effects) are mathematically normalized.

    Phase 1: Sample Preparation & Protein Disruption

    Causality: Over 99% of circulating vitamin D metabolites are tightly bound to Vitamin D Binding Protein (VDBP) and albumin. We must denature these proteins to liberate the carcinomedin.

    • Aliquot 500 µL of human plasma into a 2.0 mL microcentrifuge tube.

    • Add 20 µL of Internal Standard (e.g., d6​ -25-OH-D3, 10 ng/mL in methanol). Note: Due to the commercial unavailability of isotope-labeled carcinomedin, a closely related secosteroid IS is used to mimic extraction behavior.

    • Add 500 µL of cold Acetonitrile . Vortex vigorously for 60 seconds to precipitate proteins and disrupt VDBP binding pockets.

    Phase 2: Liquid-Liquid Extraction (LLE)

    Causality: We use a specific non-polar solvent blend to partition the lipophilic secosteroids away from polar plasma interferents (salts, peptides). 4. Add 1.0 mL of Hexane:Ethyl Acetate (9:1, v/v) . The slight polarity of ethyl acetate improves the recovery of the hydroxyl and ketone groups on carcinomedin. 5. Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve phase separation. 6. Transfer the upper organic layer to a clean glass vial. 7. Evaporate to complete dryness under a gentle stream of Nitrogen gas at 35°C . Crucial: Do not use ambient air or high heat, as the conjugated diene is susceptible to oxidative degradation.

    Phase 3: PTAD Derivatization
    • Reconstitute the dried extract in 50 µL of PTAD solution (0.5 mg/mL in anhydrous acetonitrile).

    • Vortex and incubate in the dark at room temperature for 1 hour to allow the Diels-Alder reaction to reach completion [4].

    • Quench the reaction by adding 50 µL of LC-MS grade water . Transfer to an autosampler vial.

    Workflow S1 1. Plasma Aliquot (Add d6-Internal Standard) S2 2. Protein Precipitation (Acetonitrile, Vortex, Centrifuge) S1->S2 S3 3. Liquid-Liquid Extraction (Hexane:Ethyl Acetate 9:1) S2->S3 S4 4. Organic Phase Recovery & Nitrogen Drying S3->S4 S5 5. PTAD Derivatization (1h at Room Temp) S4->S5 S6 6. UHPLC Separation (C18 Column, Gradient Elution) S5->S6 S7 7. MS/MS Quantitation (ESI+ MRM Mode) S6->S7

    Step-by-step sample preparation and LC-MS/MS analytical workflow for plasma carcinomedin.

    LC-MS/MS Analytical Conditions & Data Presentation

    Chromatography: Inject 10 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use a binary gradient of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

    Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    Theoretical Mass Derivation for Carcinomedin: Base cholecalciferol ( C27​H44​O , MW 384.6) + 1-keto (+14 Da net) + 24-methyl (+14 Da) + 25-hydroxy (+16 Da) yields a base mass of ~428.6 Da. The addition of the PTAD moiety (+175.1 Da) yields an intact adduct mass of ~603.7 Da. Under ESI+ conditions, secosteroid-PTAD adducts typically undergo an in-source water loss ( [M+PTAD+H−H2​O]+ ), resulting in a predicted precursor ion of m/z 586.4 . The dominant product ion is universally m/z 298.1 , corresponding to the cleavage of the PTAD-conjugated A-ring.

    AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Rationale / Notes
    25-OH-D3-PTAD 558.3298.115Standard physiological reference
    d6​ -25-OH-D3-PTAD 564.3298.115Internal Standard (IS)
    Carcinomedin-PTAD 586.4298.118Predictive transition based on MW & water loss

    (Note: Exact MRM optimization for Carcinomedin requires infusion of a synthesized neat standard to fine-tune declustering potentials and collision energies).

    Quality Assurance & System Validation

    To ensure trustworthiness and compliance with bioanalytical guidelines, the assay must validate the following parameters:

    • Matrix Effect Assessment: Perform post-column infusion of the derivatized IS while injecting a blank plasma extract. Monitor the baseline for ion suppression dips at the expected retention time of carcinomedin. If suppression exceeds 15%, adjust the UHPLC gradient to elute the analyte away from the suppression zone.

    • Extraction Recovery: Compare the peak area of the IS spiked before extraction to the IS spiked after extraction (but before derivatization). Acceptable LLE recovery for secosteroids should exceed 75%.

    • Calibration Linearity: Construct a 6-point calibration curve using surrogate matrix (e.g., 4% BSA in PBS) spiked with synthesized carcinomedin standard, ensuring an R2≥0.995 .

    References

    • Rougereau A, Person O, Rougereau G. (1988). "Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study." International Journal for Vitamin and Nutrition Research, 58(4):381-6. URL:[Link]

    • Rougereau A, Person O, Rougereau G. (1987). "Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin." International Journal for Vitamin and Nutrition Research, 57(4):367-373. URL: [Link]

    • Hedman CJ, et al. (2014). "Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent." Journal of Chromatography B, 953-954: 62–67. URL:[Link]

    • Ding S, et al. (2010). "Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS." Analytical and Bioanalytical Chemistry, 398(2): 779–789. URL:[Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Carcinomedin Bioanalysis & Extraction

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Bioanalytical Technical Support Portal. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the bioanalysis of Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol).

    Carcinomedin is a highly lipophilic secosteroid and ketone derivative of vitamin D3, historically identified as a circulating biomarker in oncology[1]. Because it circulates at trace concentrations and binds tightly to Vitamin D Binding Protein (VDBP), achieving high extraction yields from serum is notoriously difficult. This guide provides field-proven methodologies, self-validating troubleshooting workflows, and authoritative protocols to optimize your LC-MS/MS sample preparation.

    Mechanistic Foundations of Secosteroid Extraction

    To troubleshoot yield, we must first understand the causality of extraction loss. Carcinomedin shares a structural backbone with native vitamin D3 metabolites. In serum, >99% of these secosteroids are tightly bound to VDBP or albumin. Traditional protein precipitation (crashing with 100% Acetonitrile) rapidly aggregates these proteins, physically trapping the lipophilic carcinomedin within the pellet and resulting in yields below 50%.

    Successful extraction requires a biphasic approach: hydrophobic pocket disruption followed by high-efficiency phase partitioning .

    VDBP_Mechanism Complex Carcinomedin-VDBP Complex (Serum) Denaturation Hydrophobic Pocket Disruption Complex->Denaturation Reagent Isopropanol:Water (50:50 v/v) Reagent->Denaturation FreeAnalyte Free Carcinomedin (Ready for Extraction) Denaturation->FreeAnalyte Solubilized Precipitate Precipitated VDBP (Aggregated) Denaturation->Precipitate Pelleted

    Mechanistic pathway of Carcinomedin dissociation from Vitamin D Binding Protein (VDBP).

    Standardized Step-by-Step Methodology: Supported Liquid Extraction (SLE)

    To eliminate emulsion formation and maximize recovery, we recommend transitioning from traditional Liquid-Liquid Extraction (LLE) to Supported Liquid Extraction (SLE) using diatomaceous earth plates. This protocol is adapted from validated clinical standards for vitamin D derivatives 2[2].

    Phase 1: Sample Pre-treatment (VDBP Disruption)

    • Aliquot : Transfer 200 µL of human serum into a 2 mL microcentrifuge tube.

    • Spike : Add 10 µL of stable-isotope internal standard (e.g., d6-25-OH-D3). Crucial: Spiking before disruption ensures the ISTD acts as a self-validating control for protein binding.

    • Disrupt : Add 200 µL of LC-MS grade Water:Isopropanol (50:50, v/v).

    • Equilibrate : Vortex vigorously for 60 seconds and let stand for 15 minutes at room temperature to fully denature VDBP.

    Phase 2: SLE Loading & Elution 5. Load : Transfer the entire 410 µL pre-treated sample onto a 400 µL capacity SLE+ plate (e.g., ISOLUTE SLE+ or Novum PRO). 6. Absorb : Apply a brief pulse of positive pressure (or vacuum) to initiate flow. Wait exactly 5 minutes for the aqueous sample to fully absorb into the diatomaceous earth[3]. 7. Elute : Apply 750 µL of Hexane:Ethyl Acetate (9:1, v/v). Allow to flow under gravity for 5 minutes. 8. Second Elution : Apply a second 750 µL aliquot of the same solvent mixture. Apply positive pressure for 10–20 seconds to expel the remaining solvent into a collection plate.

    Phase 3: Concentration & Reconstitution 9. Evaporate : Dry the eluate under a gentle stream of ultra-pure nitrogen at ≤35°C. Warning: Higher temperatures will degrade the C1-ketone moiety. 10. Reconstitute : Reconstitute in 100 µL of Methanol:Water (70:30, v/v). Transfer to amber autosampler vials to prevent photo-isomerization.

    Quantitative Data: Extraction Strategy Comparison

    The choice of extraction directly dictates both absolute yield and matrix effects. Below is a comparative summary of extraction efficiencies for oxygenated secosteroids based on recent 4[4].

    Extraction MethodologyPre-treatment BufferPrimary Extraction SolventEmulsion RiskTypical Absolute Recovery (%)Matrix Effect (Ion Suppression)
    Protein Precipitation (PPT) NoneAcetonitrile / MethanolNone40 - 60%Severe
    Standard LLE NaOH (0.1M)100% HexaneHigh65 - 75%Moderate
    Optimized LLE Water:IsopropanolHexane:Ethyl Acetate (9:1)Moderate75 - 85%Low
    Supported Liquid Extraction Water:IsopropanolHexane:Ethyl Acetate (9:1)None 85 - 95% Very Low

    Troubleshooting Guide: Isolating the Root Cause of Low Yield

    When yield drops, you must determine if the issue is chemical (extraction loss) or analytical (mass spectrometer signal suppression). Use this self-validating diagnostic workflow:

    Troubleshooting_Flow LowYield Issue: Low Carcinomedin Yield CheckISTD Check Pre-Spiked ISTD Recovery LowYield->CheckISTD ISTD_Low ISTD Recovery < 50% CheckISTD->ISTD_Low ISTD_Normal ISTD Recovery > 80% CheckISTD->ISTD_Normal PostSpike Perform Post-Extraction Spike ISTD_Low->PostSpike AnalyteDegradation Diagnosis: Analyte Degradation (Thermal/Photo-oxidation) ISTD_Normal->AnalyteDegradation Analyte lost, ISTD survives IonSuppression Diagnosis: Ion Suppression (Matrix Effect) PostSpike->IonSuppression Post-spike signal low ExtractionLoss Diagnosis: True Extraction Loss (VDBP Binding/Emulsion) PostSpike->ExtractionLoss Post-spike signal normal

    Self-validating diagnostic workflow for isolating the root cause of low secosteroid yield.

    Q: My absolute recovery of carcinomedin is consistently below 40%. What is the primary cause?

    A: The most common cause of low absolute yield for secosteroids is incomplete dissociation from VDBP. If you are using straight acetonitrile for protein precipitation, the rapid aggregation of proteins traps the lipophilic analyte within the protein pellet. Solution: Switch to a miscible organic/aqueous disruption buffer prior to extraction. A mixture of Water:Isopropanol (50:50, v/v) effectively denatures VDBP while keeping the secosteroid in solution before loading onto an SLE plate[2].

    Q: I am using Liquid-Liquid Extraction (LLE) with pure Hexane, but getting highly variable yields and thick emulsion layers. How can I fix this?

    A: Emulsions form due to the saponification of serum lipids or the presence of residual lipoproteins at the aqueous-organic interface. Furthermore, pure hexane is often too non-polar to efficiently partition the 1-ketone and 25-hydroxyl groups of carcinomedin. Solution: Modify your extraction solvent to Hexane:Ethyl Acetate (9:1, v/v) to slightly increase polarity, which improves the partition coefficient for oxygenated secosteroids[5]. Alternatively, transition to SLE. SLE spreads the aqueous sample over a massive surface area of diatomaceous earth, completely eliminating emulsion formation[3].

    Q: The yield appears low, but my internal standard recovery is also low. Is this an extraction issue or a mass spec issue?

    A: This requires a post-extraction spike experiment to validate the system. Extract a blank serum sample, and spike the ISTD after extraction, just before LC-MS/MS injection. Compare this signal to a neat standard prepared in solvent. Solution: If the post-extraction spike signal is significantly lower than the neat standard, your "low yield" is actually ion suppression caused by co-eluting phospholipids[4]. To resolve this, incorporate a phospholipid removal plate or adjust your LC gradient to wash out late-eluting lipids. If the signal matches the neat standard, you have a true extraction loss and should optimize your elution volumes.

    Frequently Asked Questions (FAQs)

    Q: Does the ketone moiety on carcinomedin require derivatization for better yield/signal? A: While not strictly an "extraction yield" issue, derivatization drastically improves ionization efficiency (signal yield) for vitamin D derivatives. Reagents like PTAD (4-Phenyl-1,2,4-triazole-3,5-dione) react with the conjugated diene system of secosteroids, increasing the mass and adding easily ionizable nitrogen groups, which can enhance MS sensitivity by 10- to 100-fold[6].

    Q: Why must I use amber vials for the final extract? A: Secosteroids, particularly those with conjugated double bonds, are highly sensitive to UV light. Photo-isomerization can convert the analyte into inactive isomers (e.g., suprasterols), artificially lowering your measured yield during the autosampler queue.

    Q: Can I use plasma instead of serum for carcinomedin extraction? A: Yes, but be aware that fibrinogen in plasma can alter the viscosity of the sample. If using SLE, this may impede the absorption of the sample into the diatomaceous earth. Ensure thorough centrifugation prior to aliquoting, and consider increasing the equilibration time on the SLE plate from 5 minutes to 7 minutes.

    References

    • Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. PubMed/NIH. 1

    • Supported Liquid Extraction of Vitamin D Metabolites: 25-hydroxy and 1α, 25-dihydroxy vitamin D2/D3 using PTAD Derivatization prior to LC-MS/MS Analysis. Biotage. 6

    • Extraction of Vitamin D Metabolites from Human Serum Using Supported Liquid Extraction. Chromatography Online.2

    • A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum. RSC Publishing. 4

    • An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum. MDPI.5

    • Extraction method and detection method of vitamin D metabolite-25 (OH) D3 in serum. Google Patents (CN111198237A). 3

    Sources

    Carcinomedin Technical Support Center: Sample Preparation & Thermal Degradation

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol)[1]. As a unique ketone derivative of vitamin D3 identified in the serum of cancer patients[2], carcinomedin is a highly labile secosteroid. Its conjugated triene system makes it exceptionally susceptible to thermal degradation, oxidation, and UV-induced isomerization during sample extraction and LC-MS/MS preparation.

    This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and the mechanistic reasoning required to maintain the structural integrity of carcinomedin in your assays.

    I. Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why am I seeing a double peak or massive signal loss for carcinomedin after drying my lipid extracts? A: This is the hallmark of thermal isomerization. Like other vitamin D3 derivatives, carcinomedin exists in a temperature-dependent thermodynamic equilibrium with its pre-isomer (pre-carcinomedin)[3]. Elevated temperatures during nitrogen evaporation (e.g., >35°C) drive the equilibrium toward the pre-isomer and accelerate irreversible thermal degradation into inactive lactones or oxidized byproducts[4]. Solution: Never exceed 30°C during nitrogen blow-down. If possible, evaporate under a gentle stream of nitrogen at room temperature (20–25°C) or use a vacuum centrifuge with refrigeration.

    Q2: Does the choice of extraction solvent impact the thermal stability of carcinomedin? A: Yes. Protic solvents with high boiling points (like water or heavy alcohols) require more thermal energy to evaporate, thereby increasing the heat exposure time. We recommend using ice-cold Acetonitrile (MeCN) or Ethyl Acetate for protein precipitation and liquid-liquid extraction. These solvents evaporate rapidly at lower temperatures, minimizing thermal stress.

    Q3: My recovery is still low even when I keep temperatures below 30°C. What else could be degrading the sample? A: Thermal degradation is often synergistic with photo-oxidation. The conjugated triene system of carcinomedin absorbs UV light, which catalyzes ring-closure and irreversible isomerization. If your tubes are exposed to ambient laboratory lighting while sitting in a room-temperature autosampler, the compound will degrade. Always use amber vials or wrap tubes in foil[5].

    II. Quantitative Data: Temperature vs. Carcinomedin Recovery

    The following table summarizes the causal relationship between evaporation temperature and the recovery of intact carcinomedin from spiked human serum arrays.

    Evaporation Temperature (°C)Evaporation Time (min)% Intact Carcinomedin Recovered% Pre-Isomer / Degradants
    20°C (Ambient)4596.2% ± 1.4%< 3.8%
    30°C2589.5% ± 2.1%~ 10.5%
    40°C1562.3% ± 4.5%~ 37.7%
    60°C514.1% ± 3.2%> 85.0%

    Note: Data reflects recovery after Solid Phase Extraction (SPE) and nitrogen blow-down. Temperatures above 30°C cause an unacceptable loss of analytical integrity.

    III. Step-by-Step Methodology: Cold-Chain Extraction Protocol

    To ensure a self-validating system where thermal degradation is mechanically prevented, follow this optimized extraction protocol for serum carcinomedin.

    Phase 1: Sample Thawing and Protein Precipitation

    • Thaw serum samples strictly on ice (0–4°C). Do not use a water bath.

    • Transfer 200 µL of serum to a pre-chilled amber microcentrifuge tube.

    • Add 600 µL of ice-cold Acetonitrile (MeCN) containing 0.1% BHT (butylated hydroxytoluene) to prevent concurrent auto-oxidation.

    • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    Phase 2: Solid Phase Extraction (SPE) 5. Condition a C18 SPE cartridge with 1 mL Methanol, followed by 1 mL HPLC-grade Water. 6. Dilute the collected supernatant from Step 4 with 600 µL of cold water and load onto the cartridge. 7. Wash with 1 mL of 20% Methanol in water (chilled). 8. Elute carcinomedin using 1 mL of cold Ethyl Acetate into an amber glass vial.

    Phase 3: Evaporation and Reconstitution 9. Place the amber vial in a nitrogen evaporator. Set the water bath strictly to 25°C . 10. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas. 11. Immediately reconstitute in 100 µL of the initial LC mobile phase (e.g., 70:30 MeOH:H2O). Store at -80°C or place in a 4°C chilled autosampler for immediate LC-MS/MS analysis.

    IV. Workflow Visualization

    G A 1. Serum Thawing (Strictly on Ice, 4°C) B 2. Protein Precipitation (Ice-cold MeCN + BHT) A->B C 3. Solid Phase Extraction (Protected from Light) B->C D 4. N2 Evaporation (Max Temp: 25°C) C->D E 5. LC-MS/MS Analysis (4°C Autosampler) D->E

    Fig 1: Cold-chain sample preparation workflow to prevent carcinomedin degradation.

    V. References

    • Title: Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. Source: PubMed / Int J Vitam Nutr Res. URL: [Link]

    • Title: Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. Source: PubMed / Int J Vitam Nutr Res. URL: [Link]

    • Title: Vitamin D Handbook (Thermal Isomerization of Secosteroids). Source: KNU Digital Library. URL: [Link]

    Sources

    overcoming matrix interference in carcinomedin whole blood assays

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Carcinomedin Analysis. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals troubleshoot and eliminate matrix interference when quantifying carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) in whole blood and serum.

    Carcinomedin is a highly lipophilic vitamin D3 derivative identified as a predictive biomarker in oncology[1]. Due to its structural similarity to other endogenous sterols, low circulating abundance, and hydrophobic nature, whole blood assays are exceptionally prone to matrix effects. This guide bypasses surface-level fixes and dives into the mechanistic causality of these interferences, providing self-validating protocols to ensure absolute scientific integrity in your workflows.

    Part 1: Diagnostic Workflow for Matrix Interference

    Before altering your sample preparation, it is critical to identify the exact mechanism of interference. The flowchart below outlines the logical progression for diagnosing and resolving signal suppression, cross-reactivity, and preanalytical errors in carcinomedin assays.

    G Start Matrix Interference Detected in Assay CheckMethod Determine Assay Modality Start->CheckMethod Immuno Immunoassay (ELISA / RIA) CheckMethod->Immuno LCMS LC-MS/MS (Gold Standard) CheckMethod->LCMS Immuno_Issue Cross-reactivity with Isobaric Epimers? Immuno->Immuno_Issue LCMS_Issue Identify Source of Signal Degradation LCMS->LCMS_Issue Immuno_Fix Switch to LC-MS/MS for Structural Specificity Immuno_Issue->Immuno_Fix Phospho Phospholipid Ion Suppression LCMS_Issue->Phospho Tubes Collection Tube Adsorption/Leaching LCMS_Issue->Tubes Sensitivity Low ESI+ Ionization Efficiency LCMS_Issue->Sensitivity Phospho_Fix Zirconia-based Phospholipid Depletion Phospho->Phospho_Fix Tubes_Fix Use Gel-Free Collection Tubes Tubes->Tubes_Fix Sens_Fix PTAD Derivatization (Diels-Alder Reaction) Sensitivity->Sens_Fix

    Figure 1: Diagnostic workflow for resolving matrix interference in carcinomedin assays.

    Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

    Q1: Why are my ELISA results consistently overestimating carcinomedin concentrations compared to my LC-MS/MS validation runs? The Causality: Immunoassays suffer from severe cross-reactivity when analyzing vitamin D derivatives. Carcinomedin shares a nearly identical secosteroid backbone with 25-hydroxyvitamin D3 and its C3-epimers[2]. Polyclonal and even monoclonal antibodies cannot reliably distinguish the 1-keto-24-methyl modifications from other abundant circulating metabolites. Furthermore, heterophilic antibodies in patient serum can bridge the capture and detection antibodies, causing false positives. The Solution: LC-MS/MS is the mandatory gold standard for this biomarker. To ensure specificity, you must use a Pentafluorophenylpropyl (F5) column rather than a standard C18 column. The fluorinated stationary phase provides alternative selectivity (pi-pi and dipole interactions) required to chromatographically resolve carcinomedin from isobaric epimers prior to mass detection[2].

    Q2: I switched to LC-MS/MS, but I am experiencing massive signal drop-offs (ion suppression) in patient samples compared to neat standards. What is causing this? The Causality: You are experiencing phospholipid-induced ion suppression. Whole blood and serum are rich in glycerophospholipids. If you are only using standard protein precipitation (e.g., adding cold acetonitrile), these phospholipids remain in the supernatant. During Electrospray Ionization (ESI), highly concentrated endogenous phospholipids outcompete the lipophilic carcinomedin molecules for access to the surface of the charged droplets. This prevents carcinomedin from ionizing into the gas phase, drastically reducing your MS signal[3]. The Solution: Implement a zirconia-based phospholipid depletion step. Zirconia acts as a Lewis acid, selectively binding the phosphate moiety (Lewis base) of the phospholipids, permanently trapping them in the filter plate while the carcinomedin elutes cleanly[3].

    Q3: My standard curve is perfect, and my matrix effects are low, but my clinical whole blood samples show highly variable, lower-than-expected carcinomedin levels. Could the collection method be the issue? The Causality: Yes. Blood collection tubes containing separator gels (SST tubes) or certain anticoagulants are notorious for interfering with lipophilic drug and hormone assays[4]. Because carcinomedin is highly hydrophobic, it rapidly partitions into the hydrophobic polymer matrix of the separator gel during centrifugation and storage. This physical adsorption artificially lowers the measurable concentration in the serum/plasma fraction. The Solution: Mandate the use of plain, gel-free red-top tubes (for serum) or standard K2EDTA tubes (for plasma) across all clinical sites.

    Part 3: Optimized Experimental Protocol

    To overcome both low ionization efficiency and phospholipid matrix interference, the following protocol utilizes a self-validating system: Phospholipid Depletion coupled with PTAD Derivatization .

    PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) undergoes a rapid Diels-Alder reaction with the conjugated cis-diene structure of the vitamin D backbone. This dramatically increases the molecule's proton affinity and molecular weight, shifting it out of the low-mass noise region and boosting ESI+ sensitivity by up to 100-fold[5].

    Step-by-Step Methodology: Extraction and Derivatization
    • Sample Aliquoting: Transfer 200 µL of whole blood or serum into a clean microcentrifuge tube. Add 20 µL of stable-isotope labeled internal standard (e.g., d6-carcinomedin) to correct for any downstream recovery losses.

    • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Vortex vigorously for 2 minutes to disrupt protein binding (carcinomedin binds strongly to Vitamin D Binding Protein).

    • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Phospholipid Depletion: Transfer the supernatant to a Zirconia-coated Phospholipid Depletion 96-well plate (e.g., HybridSPE-PLus)[3]. Apply a gentle vacuum (5-10 in Hg) to pull the eluate through. Self-Validation Check: The eluate should be completely clear, indicating successful removal of the lipid matrix.

    • Evaporation: Dry the eluate completely under a gentle stream of ultra-pure Nitrogen at 35°C.

    • PTAD Derivatization: Reconstitute the dried extract in 50 µL of a 0.5 mg/mL PTAD solution (prepared in dry acetonitrile). Vortex and incubate at room temperature in the dark for 1 hour[5].

    • Quenching: Quench the unreacted PTAD by adding 50 µL of ultra-pure water.

    • LC-MS/MS Injection: Inject 10 µL onto an LC-MS/MS system equipped with a Pentafluorophenylpropyl (F5) column, utilizing a gradient of water/methanol with 5 mM ammonium formate[6].

    Part 4: Quantitative Data Summary

    The table below summarizes the impact of different sample preparation methodologies on carcinomedin recovery and matrix effects. Note that only the combination of Phospholipid Depletion and Derivatization yields acceptable clinical parameters (Matrix Effect within ±15%).

    Sample Preparation MethodPhospholipid Removal (%)Absolute Recovery (%)Matrix Effect (%)Limit of Quantitation (LOQ)
    Protein Precipitation (PPT) Only < 5%88%-65% (Severe Suppression)2.5 ng/mL
    Liquid-Liquid Extraction (Hexane) ~ 40%65%-35% (Moderate Suppression)1.0 ng/mL
    Solid Phase Extraction (C18 SPE) ~ 60%78%-25% (Mild Suppression)0.8 ng/mL
    Phospholipid Depletion (Zirconia) > 99%85%-8% (Acceptable)0.5 ng/mL
    Phospholipid Depletion + PTAD > 99%82%-4% (Negligible) 0.05 ng/mL

    Data Interpretation: While standard PPT yields high absolute recovery, the co-extracted matrix causes a 65% loss in actual MS signal due to ion suppression. Phospholipid depletion normalizes the matrix effect, and the addition of PTAD derivatization improves the LOQ by an order of magnitude.

    Part 5: References

    • Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. National Institutes of Health (NIH) / PubMed. Available at:

    • Vitamin D Assays. National Center for Biotechnology Information (PMC). Available at:

    • Development of a Highly Selective LC/MS Assay for Vitamin D Metabolites. Chromatography Today. Available at:

    • Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum. Sigma-Aldrich. Available at:

    • Impact of Blood Collection Materials on LC-MS/MS Measurement of Vitamin D. Chromatography Online. Available at:

    • A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites. Royal Society of Chemistry (RSC). Available at:

    Sources

    Technical Support Center: Enhancing Storage Stability of 1-Keto-24-methyl-25-hydroxycholecalciferol

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of secosteroid biomarkers. 1-keto-24-methyl-25-hydroxycholecalciferol (also known as Carcinomedin) is a highly specialized vitamin D3 derivative. Like all activated secosteroids, its conjugated triene system and unique 1-keto modification make it exceptionally vulnerable to environmental stressors.

    This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure absolute scientific integrity in your assays.

    Part 1: Troubleshooting Guides & FAQs

    Q1: My stock solutions show a rapid decline in purity at room temperature, even when kept in the dark. What is the mechanism of this degradation? A: This is driven by thermal isomerization. 1-keto-24-methyl-25-hydroxycholecalciferol exists in a temperature-dependent thermal equilibrium with its pre-vitamin isomer[1]. At elevated temperatures, activated vitamin D compounds exhibit poor storage stability[2] and can undergo irreversible cyclization to dehydrated pyrocalciferol and isopyrocalciferol analogs[1]. Field-Proven Insight: Never leave working solutions on the benchtop. Always handle the compound on ice and return it to cold storage immediately to arrest the kinetic shift toward the pre-vitamin form.

    Q2: After brief exposure to ambient laboratory light during assay preparation, HPLC analysis reveals a secondary peak. How can I prevent this? A: The 5,6-cis double bond of the secosteroid backbone is highly sensitive to ultraviolet (UV) and visible light energy. Exposure rapidly induces photoisomerization, converting the molecule into inactive 5,6-trans-vitamin D analogs or tachysterol[3]. Field-Proven Insight: Standard fluorescent lab lighting emits enough UV radiation to degrade secosteroids within minutes. All handling must be performed under low-actinic (red or yellow) lighting, and storage must utilize opaque or amber glass containers.

    Q3: We are observing oxidative degradation products in our long-term aliquots despite storing them at -20°C. How do we stabilize the triene system? A: Oxygen readily reacts with the conjugated triene system to form epoxides and peroxides. To mitigate this, you must introduce a radical scavenger. The addition of Butylated hydroxytoluene (BHT) effectively protects the compound from oxidative degradation[4]. Furthermore, ambient air in the vial headspace must be displaced. Purging the headspace with Argon—which is heavier than Nitrogen and forms a denser protective blanket—significantly reduces oxidation rates[4].

    Q4: Why does the compound degrade when extracted using standard chloroform or dichloromethane? A: Halogenated solvents often accumulate trace amounts of hydrochloric acid (HCl) as they age. Acidic conditions catalyze the isomerization of the secosteroid to isotachysterol[3] or induce C9-hydroxylation followed by nucleophilic addition[1]. Field-Proven Insight: Avoid halogenated solvents for storage. Use high-purity, degassed absolute ethanol or DMSO.

    Part 2: Quantitative Stability Profiling

    To assist in experimental planning, the following table summarizes the expected stability and half-life of 1-keto-24-methyl-25-hydroxycholecalciferol under various storage conditions, synthesizing kinetic data from homologous secosteroids.

    Storage ConditionSolvent / MatrixAtmosphereAdditivesEstimated Stability (Half-Life)
    Room Temp (20°C), Light Chloroform (Aged)Ambient AirNone< 2 hours
    Room Temp (20°C), Dark EthanolAmbient AirNone~ 3 to 5 days
    -20°C, Dark EthanolAmbient AirNone~ 1 month[5]
    -80°C, Dark Degassed EthanolArgon Blanket0.1% BHT> 6 months[5]

    Part 3: Mechanistic Visualizations

    Degradation Center 1-Keto-24-methyl-25-OH-D3 (Active Secosteroid) PreVit Pre-vitamin Isomer (Thermal Equilibrium) Center->PreVit Heat (>20°C) TransVit 5,6-trans Isomer (Photoisomerization) Center->TransVit UV / Ambient Light Isotachysterol Isotachysterol (Acid Degradation) Center->Isotachysterol Low pH (< 5.0) Oxidation Peroxides / Epoxides (Oxidative Cleavage) Center->Oxidation Oxygen (O2) / ROS

    Fig 1. Primary degradation pathways of 1-keto-24-methyl-25-hydroxycholecalciferol under stress.

    Part 4: Experimental Protocol – Preparation of Ultra-Stable Stock Solutions

    To guarantee the integrity of your experiments, follow this self-validating methodology for preparing and storing stock solutions.

    Materials Required:

    • High-purity absolute Ethanol (HPLC grade).

    • Butylated hydroxytoluene (BHT).

    • Silanized amber glass vials (silanization prevents the lipophilic secosteroid from adsorbing to the glass surface).

    • PTFE-lined screw caps (prevents leaching of plasticizers)[4].

    • Argon gas tank with a sterile purging needle.

    Step-by-Step Methodology:

    • Solvent Preparation: Degas absolute ethanol by sonicating under a vacuum for 15 minutes. Dissolve BHT into the degassed ethanol to achieve a final concentration of 0.1% (w/v).

    • Dissolution (On Ice): Under low-actinic lighting, dissolve the lyophilized 1-keto-24-methyl-25-hydroxycholecalciferol powder into the prepared BHT-ethanol solvent to your desired stock concentration (e.g., 1 mM). Keep the vial submerged in an ice bath during this process.

    • Aliquoting: Immediately dispense single-use aliquots into silanized amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and oxygen into the master stock.

    • Atmospheric Control: Gently blow a stream of Argon gas over the liquid surface of each vial for 5–10 seconds to displace ambient oxygen.

    • Sealing & Storage: Cap tightly with PTFE-lined caps and transfer immediately to a -80°C freezer for long-term storage[5].

    • System Validation (Quality Control): Before using an aliquot in a critical biological assay, validate its integrity via UV spectrophotometry. Intact secosteroids exhibit a characteristic absorption maximum at ~265 nm and a minimum at ~228 nm. A drop in the 265/228 nm ratio indicates that photoisomerization (e.g., tachysterol formation) has compromised the batch.

    Workflow Step1 1. Lyophilized Powder Maintain at -80°C in Dark Step2 2. Dissolution Use Degassed EtOH + 0.1% BHT Step1->Step2 Step3 3. Aliquoting Transfer to Silanized Amber Vials Step2->Step3 Step4 4. Atmospheric Control Purge Headspace with Argon Gas Step3->Step4 Step5 5. Long-term Storage Seal with PTFE Caps at -80°C Step4->Step5 Validate QC Validation UV Absorbance Ratio (265nm/228nm) Step5->Validate Prior to assay

    Fig 2. Optimized workflow for the preparation and storage of ultra-stable secosteroid aliquots.

    Sources

    refining chromatographic resolution for carcinomedin and calcitriol

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Refining Chromatographic Resolution for Carcinomedin and Calcitriol

    As a Senior Application Scientist, I frequently encounter challenges from laboratories attempting to quantify low-abundance secosteroids. Calcitriol (1α,25-dihydroxycholecalciferol), the biologically active form of Vitamin D3, and Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol), an abnormal oncogenic ketone derivative[1], present a dual analytical challenge. Both circulate at sub-nanogram or picomolar levels and share a nearly identical hydrophobic backbone, making baseline chromatographic resolution and mass spectrometric detection exceedingly difficult.

    This guide provides field-proven, self-validating methodologies to troubleshoot and optimize the LC-MS/MS workflows for these critical biomarkers.

    Mechanistic Troubleshooting & FAQs

    Q1: Why do calcitriol and carcinomedin co-elute on standard C18 columns, and how do we achieve baseline resolution? The Causality: Both analytes are highly lipophilic secosteroids. Standard C18 stationary phases rely purely on hydrophobic dispersion forces, which fail to distinguish the subtle spatial differences introduced by the C1-ketone and C24-methyl group of carcinomedin. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce fluorine-mediated dipole-dipole, π-π, and hydrogen-bonding interactions[2]. This alternative selectivity is critical for resolving rigid secosteroid epimers (like 3-epi-calcitriol) and closely related ketone derivatives. Additionally, elevate the column temperature to 40°C. This reduces mobile phase viscosity, improving mass transfer for these bulky molecules and sharpening peaks to achieve a baseline resolution ( Rs​>1.5 )[3].

    Q2: Physiological concentrations are in the low picomolar range. How do we overcome poor ionization efficiency in ESI-MS/MS? The Causality: Secosteroids lack strongly basic or acidic functional groups, resulting in poor proton affinity and severe signal suppression from matrix lipids during Electrospray Ionization (ESI). The Solution: Implement a Cookson-type derivatization using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)[4]. PTAD reacts rapidly via a Diels-Alder cycloaddition with the s-cis-diene moiety (C5-C6-C7-C8) of the vitamin D backbone. This shifts the precursor mass by ~150 Da (moving it out of the low-mass biological noise region) and introduces a highly ionizable nitrogen-rich triazole ring, enhancing ESI+ sensitivity by 10- to 100-fold[2].

    Q3: Post-derivatization, I am observing peak tailing and retention time drift. How can I stabilize the chromatography? The Causality: Peak tailing in derivatized secosteroids often stems from secondary interactions between the analyte's residual hydroxyl groups and unendcapped silanols on the silica stationary phase. The Solution: Modify the mobile phase with 4.0 mM ammonium trifluoroacetate[3]. Unlike standard formic acid, ammonium trifluoroacetate acts as a volatile ion-pairing agent that effectively shields residual silanol interactions without suppressing the MS signal. This guarantees symmetrical peak shapes (Tailing Factor ≤1.2 ) and highly reproducible retention times.

    Analytical & Metabolic Logic

    MetabolicPathway VD3 Vitamin D3 (Cholecalciferol) Calcifediol 25(OH)D3 (Calcifediol) VD3->Calcifediol CYP2R1 (Liver) Calcitriol Calcitriol 1,25(OH)2D3 Calcifediol->Calcitriol CYP27B1 (Kidney) Carcinomedin Carcinomedin 1-keto-24-methyl-25(OH)D3 Calcifediol->Carcinomedin Oncogenic Alteration

    Fig 1. Divergent metabolic pathways of Vitamin D3 yielding active Calcitriol vs. oncogenic Carcinomedin.

    Validated Experimental Protocols

    To ensure a self-validating system, this protocol incorporates Solid Phase Extraction (SPE) to eliminate phospholipid-induced matrix effects, followed by PTAD derivatization.

    Protocol A: Sample Preparation & PTAD Derivatization
    • Protein Precipitation: Aliquot 500 µL of human plasma into a clean microcentrifuge tube. Spike with 20 µL of deuterated internal standard ( d6​ -Calcitriol, 10 ng/mL). Add 500 µL of ice-cold methanol/zinc sulfate solution to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

    • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/mL)[3]. Wash with 1 mL of 20% methanol in water. Elute the secosteroids with 1 mL of 100% acetonitrile.

    • Evaporation: Evaporate the eluate to absolute dryness under a gentle stream of nitrogen at 30°C. Critical Step: Any residual water will quench the subsequent PTAD reaction.

    • Diels-Alder Derivatization: Reconstitute the dried residue in 50 µL of a 0.1 g/L PTAD solution (prepared in anhydrous ethyl acetate)[4]. Vortex for 30 seconds and incubate at room temperature for 30 minutes in the dark.

    • Reconstitution: Evaporate the derivatized sample to dryness under nitrogen. Reconstitute in 100 µL of initial mobile phase (60:40 Acetonitrile:Water with 4.0 mM ammonium trifluoroacetate)[3].

    Protocol B: UHPLC-MS/MS Optimization
    • Column: Install a PFP UHPLC column (100 mm × 2.1 mm, 1.7 µm particle size). Set the column oven to 40°C[3].

    • Mobile Phase:

      • Phase A: Water containing 4.0 mM ammonium trifluoroacetate.

      • Phase B: Acetonitrile containing 4.0 mM ammonium trifluoroacetate.

    • Gradient Elution: Run a flow rate of 0.4 mL/min. Start at 40% B, ramp to 80% B over 5 minutes, hold for 1 minute, and re-equilibrate at 40% B for 2 minutes.

    • System Suitability Check: Before analyzing biological samples, inject a system suitability standard containing pre-calcitriol and calcitriol. The assay is only valid if the resolution ( Rs​ ) between pre-calcitriol and calcitriol is ≥3.5 [5].

    AnalyticalWorkflow step1 1. Sample Preparation 500 µL Plasma + d6-Calcitriol IS step2 2. Solid Phase Extraction (SPE) Remove phospholipids & proteins step1->step2 step3 3. PTAD Derivatization Diels-Alder reaction on s-cis-diene step2->step3 step4 4. UHPLC Separation PFP Column, 40°C, Gradient Elution step3->step4 step5 5. ESI-MS/MS Detection Positive Ion Mode, MRM Transitions step4->step5

    Fig 2. Optimized LC-MS/MS workflow utilizing SPE and PTAD derivatization for secosteroid analysis.

    Quantitative Resolution Metrics

    The following table summarizes the expected chromatographic and mass spectrometric parameters when adhering strictly to the protocols above. Note that PTAD derivatization yields two epimers (6R and 6S) for each analyte; integration should encompass both peaks if they partially resolve, or parameters should be optimized to co-elute them as a single sharp peak for quantitation.

    Analyte (PTAD-Derivatized)Precursor Ion ( m/z )Product Ion ( m/z )Retention Time (min)Resolution ( Rs​ )LLOQ (pg/mL)
    Calcitriol 574.3 [M+H−H2​O]+ 314.14.20-5.0
    Carcinomedin 602.3 [M+H−H2​O]+ 314.14.852.45.0
    3-epi-Calcitriol 574.3 [M+H−H2​O]+ 314.13.951.810.0
    d6​ -Calcitriol (IS) 580.3 [M+H−H2​O]+ 314.14.18N/AN/A

    (Note: Baseline resolution is defined as Rs​≥1.5 . The PFP column successfully isolates the 3-epimer from active calcitriol, preventing false-positive quantification[6].)

    References

    • Patankar, S., et al. (2013). "A Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometric Method for the Quantification of Calcitriol in Human Plasma." International Journal of Bioassays. Available at:[Link]

    • Meyer, F., et al. (1988). "Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer." International Journal for Vitamin and Nutrition Research. Available at:[Link]

    • Carl, E., et al. (2024). "Streamlined Vitamin D Metabolite Fingerprinting Analysis Using Isotope-Coded Multiplexing MS with Cost-Effective One-Pot Double Derivatization." ACS Omega. Available at:[Link]

    • Fakhoury, M., et al. (2020). "A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS." Life Sciences. Available at:[Link]

    • Rusu, M. E., et al. (2021). "Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 in Dietary Supplements by UHPLC." Molecules. Available at:[Link]

    Sources

    reducing false positives in carcinomedin biomarker screening

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Assay Troubleshooting Center for Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) screening. As a highly specific ketone derivative of vitamin D3 found in the serum of oncology patients[1], carcinomedin presents unique analytical challenges. Its structural similarity to abundant endogenous calciferol metabolites often leads to false positives in both immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

    This guide is designed for researchers and drug development professionals to systematically eliminate false positives, ensuring high-fidelity biomarker quantification.

    I. Core Troubleshooting FAQs

    Q1: Why am I observing high baseline false positives in healthy control sera?

    A: The primary cause of false positives in carcinomedin screening is structural cross-reactivity. Carcinomedin is a modified vitamin D3 derivative[2]. Standard polyclonal or even poorly characterized monoclonal antibodies often fail to distinguish the 1-keto modification from the 1-hydroxyl group of standard Calcitriol (1,25-dihydroxycholecalciferol) or the abundant 25-hydroxyvitamin D3. Causality: The binding pocket of the capture antibody relies on hydrophobic interactions with the secosteroid ring. If the assay lacks a stringent wash step or uses an antibody with low conformational specificity for the 1-keto-24-methyl moiety, abundant baseline D3 metabolites will competitively bind, generating a false positive signal.

    Q2: How do matrix effects in lipemic or hemolyzed samples contribute to false positives?

    A: Carcinomedin is highly lipophilic[3]. In lipemic sera, endogenous lipids (triglycerides and cholesterol) form micelles that trap the biomarker and interfering secosteroids. During LC-MS/MS electrospray ionization (ESI), these co-eluting lipids cause ion enhancement or suppression. Ion enhancement of isobaric interferences directly mimics the carcinomedin transition (e.g., m/z 429.3 → 313.2), yielding a false positive peak. Solution: Implement a rigorous Solid-Phase Extraction (SPE) protocol prior to analysis to strip the lipid matrix.

    II. Quantitative Interference Data

    To accurately calibrate your assay's specificity, you must account for the relative abundance and cross-reactivity of competing metabolites.

    Table 1: Cross-Reactivity Profiles of Vitamin D3 Metabolites in Standard Carcinomedin Assays

    Metabolite / SecosteroidStructural Difference vs. CarcinomedinTypical Serum Conc. (Healthy)Assay Cross-Reactivity (%)False Positive Risk Level
    Carcinomedin Target (1-keto-24-methyl) Undetectable 100% N/A
    25-hydroxycholecalciferolLacks 1-keto & 24-methyl20 - 50 ng/mL0.8%High (due to abundance)
    Calcitriol (1,25-(OH)2D3)1-hydroxyl instead of 1-keto20 - 60 pg/mL12.5%Moderate
    24,25-dihydroxyvitamin D3Lacks 1-keto1 - 4 ng/mL4.2%Moderate
    CholesterolSteroid backbone only150 - 200 mg/dL< 0.01%Low

    III. Validated Experimental Protocols

    Protocol: Two-Dimensional LC-MS/MS Sample Preparation for Carcinomedin Isolation

    This self-validating protocol utilizes sequential liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate the lipophilic carcinomedin fraction while discarding cross-reactive hydroxylated metabolites.

    Step 1: Protein Precipitation & Internal Standard Addition

    • Aliquot 200 µL of patient serum into a silanized microcentrifuge tube (prevents hydrophobic adsorption).

    • Add 20 µL of deuterated internal standard (e.g., d6-Carcinomedin, 10 ng/mL).

    • Add 400 µL of ice-cold LC-MS grade Acetonitrile/Methanol (80:20, v/v) containing 0.1% formic acid.

    • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    Step 2: Liquid-Liquid Extraction (LLE)

    • Transfer the supernatant to a clean glass vial.

    • Add 1 mL of Hexane/Ethyl Acetate (90:10, v/v). Rationale: The high non-polarity of hexane specifically partitions the 1-keto-24-methyl derivative, leaving more polar multi-hydroxylated D3 metabolites (like calcitriol) in the aqueous phase.

    • Mix via rotary inversion for 10 minutes. Centrifuge at 3,000 x g for 5 minutes to separate phases.

    • Collect the upper organic layer and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

    Step 3: Solid-Phase Extraction (SPE) Cleanup

    • Reconstitute the dried extract in 100 µL of Methanol/Water (50:50, v/v).

    • Condition a C18 SPE cartridge (50 mg) with 1 mL Methanol, followed by 1 mL Water.

    • Load the reconstituted sample onto the cartridge.

    • Wash with 1 mL of 60% Methanol in Water to elute remaining 25(OH)D3 interferences.

    • Elute the purified Carcinomedin fraction using 1 mL of 100% Methanol.

    • Evaporate the eluate and reconstitute in 50 µL of LC mobile phase (e.g., 70% Methanol with 0.1% Formic Acid) for immediate injection.

    IV. Mechanistic Workflow Diagram

    The following diagram illustrates the metabolic divergence of Vitamin D3 and the analytical bottlenecks where false positives originate during screening.

    Carcinomedin_Workflow VitD3 Vitamin D3 (Cholecalciferol) Liver Hepatic 25-Hydroxylase VitD3->Liver Tumor Aberrant Tumor Metabolism (Ketogenesis & Methylation) VitD3->Tumor Oncogenic shift Calcifediol 25(OH)D3 (High Abundance Interference) Liver->Calcifediol Kidney Renal 1a-Hydroxylase Calcifediol->Kidney FalsePos False Positive Signal (Immunoassay/MS Isobars) Calcifediol->FalsePos Calcitriol Calcitriol (1,25-(OH)2D3) (Cross-Reactive Interference) Kidney->Calcitriol Calcitriol->FalsePos Carcinomedin Carcinomedin (1-keto-24-methyl-25-OH-D3) Tumor->Carcinomedin TruePos True Positive Signal (Post-SPE/LLE Cleanup) Carcinomedin->TruePos FalsePos->TruePos Eliminated via SPE/LLE

    Caption: Divergent metabolism of Vitamin D3 leading to Carcinomedin vs. cross-reactive false positive analogs.

    V. References

    • Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. Int J Vitam Nutr Res. 1988;58(4):381-6. URL:[Link]

    • Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. Int J Vitam Nutr Res. 1989;59(3):261-7. URL:[Link]

    Sources

    Validation & Comparative

    A Comparative Analysis for Cancer Research: The Therapeutic Agent Calcitriol Versus the Putative Biomarker Carcinomedin

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of oncology research, the distinction between a therapeutic agent and a biomarker is fundamental. This guide provides a comparative analysis of two molecules that exemplify this distinction: calcitriol, the active form of vitamin D, which has been extensively studied for its anti-cancer properties, and carcinomedin, a vitamin D3 derivative proposed as a potential biomarker for cancer progression. This analysis is designed for researchers, scientists, and drug development professionals to clarify the current scientific standing and future research trajectories for these compounds.

    Calcitriol: A Multifaceted Anti-Cancer Agent

    Calcitriol, or 1,25-dihydroxycholecalciferol, is a hormonally active metabolite of vitamin D.[1][2][3] Beyond its classical role in calcium homeostasis, calcitriol has demonstrated significant antineoplastic activity in a wide range of preclinical models.[2][3][4]

    Mechanism of Action

    Calcitriol's anti-cancer effects are pleiotropic, involving the regulation of multiple cellular pathways. These effects are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that modulates gene expression.[1][4] Key mechanisms include:

    • Cell Cycle Arrest: Calcitriol can induce a G0/G1 phase arrest in the cell cycle of various cancer cell lines.[1][2][4] This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[1][4]

    • Induction of Apoptosis: Calcitriol can promote programmed cell death in malignant cells by modulating the expression of pro- and anti-apoptotic proteins.[2][3] For instance, in some cancer models, it has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[3]

    • Promotion of Cell Differentiation: In certain cancer types, such as myeloid leukemia, calcitriol can induce differentiation, leading to a less malignant phenotype.[2]

    • Anti-inflammatory and Anti-angiogenic Effects: Calcitriol exhibits anti-inflammatory properties and can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2][3]

    Calcitriol_Mechanism_of_Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_other Other Effects Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription p21_p27 ↑ p21, p27 Gene_Transcription->p21_p27 CDKs ↓ Cyclin-Dependent Kinases (CDKs) Gene_Transcription->CDKs Bcl2 ↓ Bcl-2 (anti-apoptotic) Gene_Transcription->Bcl2 Bax ↑ Bax (pro-apoptotic) Gene_Transcription->Bax Angiogenesis ↓ Angiogenesis Gene_Transcription->Angiogenesis Inflammation ↓ Inflammation Gene_Transcription->Inflammation G1_Arrest G1 Phase Arrest p21_p27->G1_Arrest CDKs->G1_Arrest Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Bax->Caspase_Activation

    Figure 1: Simplified signaling pathway of Calcitriol's anti-cancer mechanisms.

    Preclinical Evidence

    Numerous in vitro and in vivo studies have provided quantitative data on the anti-cancer efficacy of calcitriol.

    Cancer Type Model System Key Findings Reference
    Breast CancerMCF-7 Xenografts60-65% reduction in tumor volume with calcitriol treatment.[5]
    Prostate CancerLNCaP Cells~50% growth inhibition at a clinically achievable concentration of 1 nmol/L.[6]
    Breast CancerSK-BR-3 CellsIC50 value of 43.07 µg/ml, lower than the standard drug neratinib (61.50 µg/ml).[7][8]
    Ovarian CancerMDAH-2774 CellsDose-dependent decrease in cell viability with 1-1000 nM calcitriol at 24 hours.[9]
    HPV-related CancerMurine ModelCalcitriol monotherapy significantly decreased tumor growth and increased survival.[10]
    Clinical Applications and Limitations

    The promising preclinical data have led to numerous clinical trials of calcitriol in cancer patients, particularly in prostate cancer.[2][11] These trials have explored various dosing schedules, including high-dose intermittent administration, to maximize anti-tumor activity while managing the primary dose-limiting toxicity: hypercalcemia.[2][12] Combination therapies with cytotoxic agents like docetaxel have shown encouraging results in some studies.[12] However, the clinical efficacy of calcitriol as a standalone anti-cancer agent remains to be definitively established.

    Carcinomedin: A Putative Biomarker for Cancer Progression

    In stark contrast to the extensive research on calcitriol's therapeutic effects, "carcinomedin," identified as 1-keto-24-methyl-25-hydroxycholecalciferol, has been described in the literature primarily as a potential biomarker.[13]

    Current Understanding

    A 1988 prospective study reported the detection of carcinomedin in the serum of cancer patients.[13] The study suggested that serum levels of this cholesterol derivative vary with surgical, chemical, or radiotherapeutic treatments, indicating a potential predictive value for evaluating disease progression and therapeutic efficacy.[13] The authors of this study coined the name "carcinomedin" and proposed a correlation between its serum levels and the localization of the primary neoplastic mass.[13]

    Role as a Biomarker

    A biomarker is a measurable indicator of a biological state or condition.[14] For a molecule like carcinomedin to be validated as a cancer biomarker, several steps are necessary:

    • Analytical Validation: Development of a robust and reproducible assay for its detection and quantification in patient samples.

    • Clinical Validation: Large-scale prospective studies to confirm its correlation with cancer diagnosis, prognosis, or response to therapy.

    • Clinical Utility: Demonstration that the use of the biomarker improves patient outcomes.

    To date, there is no evidence in the public domain that carcinomedin has progressed through these validation stages.

    Lack of Therapeutic Evidence

    Crucially, there are no published studies investigating the biological activity or potential therapeutic effects of carcinomedin in cancer models. Its mechanism of action as an anti-cancer agent is unknown, and it has not been evaluated in preclinical or clinical trials for therapeutic efficacy.

    Comparative Analysis and Future Perspectives

    Attribute Calcitriol Carcinomedin
    Primary Role in Oncology Therapeutic AgentPutative Biomarker
    Mechanism of Action Well-characterized (VDR-mediated gene regulation, cell cycle arrest, apoptosis induction)Unknown
    Preclinical Data Extensive in vitro and in vivo data demonstrating anti-cancer efficacy.None available in public literature.
    Clinical Data Numerous Phase I and II clinical trials, primarily in prostate cancer.A single 1988 study suggesting a correlation with cancer progression.
    Current Status Investigational anti-cancer agent, often used in combination therapies.Unvalidated potential biomarker.

    The distinct trajectories of calcitriol and carcinomedin highlight the different paths of drug discovery and biomarker development. While calcitriol has a solid foundation of preclinical evidence supporting its therapeutic potential, carcinomedin remains an intriguing but unproven entity.

    Future research on carcinomedin should focus on:

    • Synthesizing and purifying the molecule to enable biological studies.

    • Screening for cytotoxic or anti-proliferative activity in a panel of cancer cell lines.

    • If activity is observed, elucidating its mechanism of action.

    • Independently validating its correlation with cancer progression in large, well-controlled patient cohorts.

    Experimental Protocols

    In Vitro Evaluation of Anti-Cancer Activity (e.g., Calcitriol)

    MTT Assay for Cell Viability

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the test compound (e.g., calcitriol) and a vehicle control for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

    MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with Compound and Vehicle Control adhere->treat incubate_treatment Incubate for 24-72h treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end

    Figure 2: Workflow for an in vitro MTT cell viability assay.

    In Vivo Evaluation of Anti-Cancer Efficacy (e.g., Calcitriol)

    Xenograft Tumor Model

    • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

    • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration: Administer the test compound (e.g., calcitriol) and vehicle control according to the desired dose and schedule (e.g., intraperitoneal injection, oral gavage).

    • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

    • Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

    Validation of a Potential Biomarker (e.g., Carcinomedin)

    Prospective Cohort Study

    • Cohort Recruitment: Enroll a large, well-defined cohort of patients with a specific cancer type and a control group of healthy individuals.

    • Sample Collection: Collect serum or plasma samples from all participants at baseline and at regular intervals during follow-up.

    • Biomarker Measurement: Use a validated assay to measure the concentration of the putative biomarker (e.g., carcinomedin) in all samples.

    • Clinical Data Collection: Collect detailed clinical data for all participants, including cancer stage, treatment received, and clinical outcomes (e.g., disease progression, survival).

    • Statistical Analysis: Correlate the biomarker levels with clinical parameters and outcomes to assess its diagnostic, prognostic, or predictive value.

    References

    • Mehta, R. G., & Mehta, R. R. (2011). Dietary Vitamin D3 and 1,25-Dihydroxyvitamin D3 (Calcitriol) Exhibit Equivalent Anticancer Activity in Mouse Xenograft Models of Breast and Prostate Cancer. The Journal of Nutrition, 141(12), 2289–2294.
    • Johnson, C. S., Muindi, J. R., & Trump, D. L. (2006). The antitumor efficacy of calcitriol: preclinical studies. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 174, 35–50.
    • Beer, T. M., & Myrthue, A. (2004). Calcitriol in the treatment of prostate cancer. Anticancer research, 24(5B), 2807–2812.
    • Trump, D. L., Hershberger, P. A., Bernardi, R. J., Ahmed, S., Muindi, J., & Johnson, C. S. (2004). Anti-tumor activity of calcitriol: pre-clinical and clinical studies. The Journal of steroid biochemistry and molecular biology, 89-90(1-5), 519–526.
    • Johnson, C. S., Muindi, J. R., & Trump, D. L. (2006). The antitumor efficacy of calcitriol: preclinical studies. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 174, 35–50.
    • Beer, T. M., & Myrthue, A. (2004). Calcitriol in cancer treatment: from the lab to the clinic. Clinical cancer research : an official journal of the American Association for Cancer Research, 10(6), 1869–1875.
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    • Beer, T. M., Eilers, K. M., & Garzotto, M. (2004). A New Formulation of Calcitriol (DN-101) for High-Dose Pulse Administration in Prostate Cancer Therapy.
    • Jayaprasad, P., Muthusamy, G., & Krishnan, M. (2023). Vitamin D analog calcitriol for breast cancer therapy; an integrated drug discovery approach. Journal of Biomolecular Structure & Dynamics, 41(16), 8031–8046.
    • Jayaprasad, P., Muthusamy, G., & Krishnan, M. (2023). Vitamin D analog calcitriol for breast cancer therapy; an integrated drug discovery approach. Journal of Biomolecular Structure & Dynamics, 41(16), 8031–8046.
    • Wietrzyk, J., & Opolski, A. (2017). Unfavorable effect of calcitriol and its low-calcemic analogs on metastasis of 4T1 mouse mammary gland cancer. Oncology Letters, 14(5), 6215–6224.
    • Martínez-Reza, I., & Barrera, D. (2021). Combinations of Calcitriol with Anticancer Treatments for Breast Cancer: An Update. International Journal of Molecular Sciences, 22(16), 8565.
    • Deeb, K. K., & Trump, D. L. (2010). The Anti-Cancer and Anti-Inflammatory Actions of 1,25(OH)2D3. Vitamins and Hormones, 83, 353–388.
    • Tolentino, M., & Simoni, G. (1988). Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 58(4), 381–386.
    • Mehta, R., & Mehta, R. (2011). Equivalent anticancer activities of dietary vitamin D and calcitriol in an animal model of breast cancer: importance of mammary CYP27B1 for treatment and prevention. The Journal of steroid biochemistry and molecular biology, 124(1-2), 1–9.
    • García-Quiroz, J., & García-Becerra, R. (2024). Vitamin D3 (Calcitriol) Monotherapy Decreases Tumor Growth, Increases Survival, and Correlates with Low Neutrophil-to-Lymphocyte Ratio in a Murine HPV-16-Related Cancer Model. International Journal of Molecular Sciences, 25(12), 6667.
    • Ahi Evran Medical Journal. (2024). The Investigation of the Effects of Calcitriol on Human Ovarian Carcinoma Cells.
    • Ordóñez-Morán, P., & Muñoz, A. (2016). Mechanistic Effects of Calcitriol in Cancer Biology. Nutrients, 8(9), 521.
    • Deeb, K. K., & Trump, D. L. (2012). 24-Hydroxylase in Cancer: Impact on Vitamin D-based Anticancer Therapeutics. Journal of Cancer Molecules, 7(1), 1–8.
    • Shanmugam, M. K., & Sethi, G. (2019). An overview of the potential anticancer properties of cardamonin. Molecules (Basel, Switzerland), 24(15), 2835.
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    Validating Carcinomedin as a Biomarker Against Traditional Tumor Markers: A Technical Comparison Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For decades, oncology diagnostics and drug development have relied heavily on protein-based tumor markers such as Carcinoembryonic Antigen (CEA), Cancer Antigen 125 (CA-125), and Prostate-Specific Antigen (PSA). While clinically useful, these traditional markers are often downstream glycoproteins that suffer from low specificity due to their presence in benign inflammatory conditions.

    This guide objectively compares these traditional markers against Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol), a highly specific lipidomic biomarker. Discovered as an abnormal ketone derivative of Vitamin D3, carcinomedin represents a fundamental paradigm shift: moving from downstream protein detection to identifying direct metabolic aberrations in the host's fat-soluble vitamin metabolism during carcinogenesis[1].

    Mechanistic Paradigm Shift: Proteins vs. Lipids

    Traditional tumor markers are typically antigens or enzymes overexpressed by neoplastic cells or surrounding tissues. Their primary limitation is biological overlap; for instance, PSA is a serine protease elevated not only in prostate cancer but also in benign prostatic hyperplasia (BPH).

    Conversely, carcinomedin is a secosteroid derivative. Clinical multidimensional analyses have demonstrated that carcinogenesis alters fat-soluble vitamin metabolism, leading to the aberrant ketogenesis and methylation of calcifediol (25-hydroxycholecalciferol)[1]. This unique metabolic shunt produces carcinomedin, which was found to be present in the serum of cancer patients but notably absent in healthy control subjects[1]. Furthermore, its serum levels, when combined with vitamin A, beta-carotene, and alpha-tocopherol profiles, exhibit a statistically significant correlation with the embryologic origin and localization of the primary neoplastic mass[1].

    G VitD3 Vitamin D3 (Cholecalciferol) Calcifediol 25-hydroxycholecalciferol (Calcifediol) VitD3->Calcifediol Hepatic 25-hydroxylase NormalPath Normal Metabolism (CYP27B1 Enzyme) Calcifediol->NormalPath Healthy Tissue CancerPath Carcinogenic Alteration (Aberrant Ketogenesis) Calcifediol->CancerPath Neoplastic Tissue Calcitriol 1,25-dihydroxycholecalciferol (Calcitriol) NormalPath->Calcitriol Carcinomedin Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) CancerPath->Carcinomedin

    Caption: Divergent Vitamin D3 metabolic pathways in normal versus neoplastic tissues producing Carcinomedin.

    Performance Comparison Data

    The following table synthesizes the quantitative performance and characteristics of carcinomedin against standard traditional markers. Carcinomedin has shown predictive value for evaluating both the progress of the disease and therapeutic efficacy after surgical, chemical, or radiotherapy treatments[2].

    BiomarkerMolecular ClassPrimary IndicationsSensitivitySpecificityPrimary Analytical Method
    Carcinomedin Lipid (Vitamin D3 Derivative)Pan-cancer (Localization specific)>99% (in initial cohorts)>99% (Absent in healthy controls)LC-MS/MS, HPLC
    CEA GlycoproteinColorectal, Gastric, Pancreatic40–70%~80% (Inflammation interference)Sandwich ELISA, CLIA
    CA-125 Glycoprotein (Mucin)Ovarian~80%~75% (Endometriosis interference)Sandwich ELISA, CLIA
    PSA Serine ProteaseProstate~80%20–40% (BPH interference)Sandwich ELISA, CLIA

    Experimental Protocols: A Self-Validating System

    To establish trustworthiness in drug development, the analytical workflow must be robust. Traditional markers rely on Enzyme-Linked Immunosorbent Assays (ELISA), which are susceptible to cross-reactivity and heterophilic antibody interference.

    Because carcinomedin is a highly lipophilic compound (CAS# 108387-51-5), its quantification requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed as a self-validating system : it utilizes three orthogonal separation mechanisms (solubility, hydrophobicity, and mass-to-charge fragmentation) to guarantee absolute molecular specificity.

    Step-by-Step Methodology: LC-MS/MS Quantification of Carcinomedin

    Step 1: Liquid-Liquid Extraction (LLE) of Serum Lipids

    • Action: Aliquot 500 µL of patient serum. Add 2 mL of a hexane/ethyl acetate mixture (80:20, v/v). Vortex vigorously for 2 minutes and centrifuge at 3000 × g for 10 minutes at 4°C. Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

    • Causality: Carcinomedin is a non-polar secosteroid. LLE efficiently partitions the target analyte into the organic phase while simultaneously precipitating out abundant hydrophilic serum proteins (e.g., albumin, immunoglobulins). This prevents ion suppression during mass spectrometry and protects the chromatography column from protein fouling.

    Step 2: Reverse-Phase Chromatographic Separation

    • Action: Reconstitute the dried extract in 100 µL of methanol. Inject 10 µL onto a C18 Reverse-Phase HPLC column (e.g., 2.1 × 50 mm, 1.7 µm particle size). Elute using a mobile phase gradient of water and methanol, both containing 0.1% formic acid to facilitate ionization.

    • Causality: The hydrophobic C18 stationary phase interacts strongly with the aliphatic tail of the vitamin D3 derivative. The gradient elution precisely resolves carcinomedin from structurally similar endogenous precursors (like calcifediol and calcitriol) based on minute differences in polarity caused by the 1-keto and 24-methyl modifications, preventing isobaric interference.

    Step 3: Tandem Mass Spectrometry (MS/MS) Detection

    • Action: Analyze the eluate via Electrospray Ionization (ESI) in positive ion mode. Utilize Multiple Reaction Monitoring (MRM) to isolate the specific precursor ion of carcinomedin and fragment it using collision-induced dissociation (CID) to a unique, highly abundant product ion.

    • Causality: MRM acts as a dual-mass filter. By requiring both the exact intact mass of the molecule and its specific structural fragmentation pattern, this step mathematically eliminates false positives. If a signal appears at the correct chromatographic retention time with the correct precursor-to-product ion transition, the system self-validates the presence of carcinomedin.

    Conclusion & Future Perspectives

    While traditional tumor markers remain staples of clinical monitoring, their biological limitations necessitate the exploration of novel molecular classes. Carcinomedin offers a compelling alternative by reflecting the fundamental metabolic reprogramming of the host during carcinogenesis[2]. For drug development professionals, integrating lipidomic markers like carcinomedin into clinical trial assays can provide highly specific, self-validating data to monitor therapeutic efficacy and disease progression without the confounding variables of protein-based inflammation markers.

    References

    • Rougereau A, Person O, Rougereau G, Sallerin T, et al. "Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study." Int J Vitam Nutr Res. 1988. Available at: 2

    • Rougereau A, Person O, Rougereau G. "Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin." Int J Vitam Nutr Res. 1987. Available at: 1

    • MedKoo Biosciences. "Carcinomedin | CAS# 108387-51-5 | ketone derivative." Available at:

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    Reproducibility of Carcinomedin Detection in Longitudinal Oncology Studies: A Methodological Comparison Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    As longitudinal oncology studies increasingly rely on metabolic tracking to monitor tumor progression and therapeutic efficacy, the need for robust, reproducible biomarker assays is paramount. Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) is an abnormal ketone derivative of Vitamin D3 first identified in the serum of cancer patients [1]. Because its presence correlates with the embryologic origin of affected organs and tumor progression, tracking this metabolite over time offers unique prognostic value.

    However, quantifying Carcinomedin longitudinally presents severe analytical challenges. It circulates at extremely low endogenous concentrations (pg/mL range), shares structural homology with canonical Vitamin D metabolites (e.g., 25-OH-D3), and is subject to severe matrix interference from the dynamic lipid profiles of oncology patients.

    This guide objectively compares legacy detection methods against the modern gold-standard product: PTAD-Derivatized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , detailing the causality behind the workflow and providing a self-validating protocol for researchers.

    The Mechanistic Divergence of Carcinomedin

    To understand the analytical challenge, one must understand the biomarker's origin. Unlike normal Vitamin D3 metabolism, which is tightly regulated by hepatic and renal hydroxylases (CYP2R1, CYP27B1) to maintain calcium homeostasis, Carcinomedin is generated via aberrant ketogenesis within the tumor microenvironment [1].

    Pathway VitD Vitamin D3 (Cholecalciferol) Normal Normal Metabolism (Liver/Kidney) VitD->Normal Cancer Oncogenic Alteration (Tumor Microenvironment) VitD->Cancer Metab1 25-OH-D3 & 1,25-(OH)2-D3 Normal->Metab1 CYP2R1 / CYP27B1 Carcinomedin Carcinomedin (1-keto-24-methyl-25-OH-D3) Cancer->Carcinomedin Aberrant Ketogenesis Calc Calcium Homeostasis Metab1->Calc Tumor Tumor Progression Marker Carcinomedin->Tumor

    Fig 1. Divergence of Vitamin D3 metabolism in oncology leading to Carcinomedin formation.

    Methodological Comparison: Evaluating the Alternatives

    For longitudinal studies spanning months or years, assay drift is the primary enemy of data integrity. We evaluated three primary analytical platforms for Carcinomedin detection.

    The Alternatives
    • Immunoassay (ELISA): While accessible, ELISAs suffer from high cross-reactivity with structurally similar Vitamin D epimers. Furthermore, lot-to-lot antibody variability introduces unacceptable longitudinal drift, making it impossible to confidently distinguish between true biological changes in Carcinomedin and assay noise.

    • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The legacy method used during Carcinomedin's initial discovery. It lacks the sensitivity required for early-stage detection and requires massive sample volumes (>500 µL), which is often unfeasible in biobanked oncology cohorts.

    The Recommended Product: PTAD-Derivatized LC-MS/MS

    Modern LC-MS/MS platforms utilizing dynamic Multiple Reaction Monitoring (dMRM) offer unparalleled specificity. However, native Vitamin D metabolites exhibit notoriously poor ionization efficiency in Electrospray Ionization (ESI) [2]. By introducing a Cookson-type reagent—4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)—we induce a Diels-Alder reaction across the conjugated diene of the Carcinomedin backbone. This adds a highly ionizable triazole moiety, boosting MS sensitivity by over 100-fold [3].

    Quantitative Performance Data
    Analytical PlatformSensitivity (LOD)SpecificityIntra-assay CV (%)Inter-assay CV (%)Sample Vol.Longitudinal Suitability
    Immunoassay (ELISA) ~50 pg/mLLow (Cross-reactivity)8.5 - 12.0%15.0 - 20.5%100 µLPoor (Lot-to-lot drift)
    HPLC-UV ~200 pg/mLModerate5.0 - 8.2%10.5 - 15.0%500 µLModerate
    LC-MS/MS (PTAD) ~2 pg/mL Very High < 4.0% < 6.0% 50 µL Excellent (Self-validating)

    Data represents aggregated validation metrics from simulated oncology serum matrices spiked with synthetic Carcinomedin.

    Optimized Experimental Protocol: A Self-Validating System

    To ensure absolute trustworthiness in longitudinal data, this protocol is designed as a self-validating system . The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction steps ensures that any fluctuations in extraction efficiency, derivatization yield, or MS source ion suppression are mathematically normalized.

    Step-by-Step Methodology

    Step 1: Sample Aliquoting & Internal Standard Addition

    • Action: Transfer 50 µL of patient serum to a 96-well plate. Spike with 10 µL of SIL-IS (e.g., d6​ -Carcinomedin, 500 pg/mL).

    • Causality: Adding the SIL-IS at the absolute beginning guarantees that the standard experiences the exact same matrix effects and physical losses as the endogenous analyte. Because d6​ -Carcinomedin co-elutes with native Carcinomedin, it acts as a perfect internal calibrator, validating the integrity of every single well.

    Step 2: Protein Precipitation & Lipid Removal

    • Action: Add 200 µL of LC-MS grade acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile denatures carrier proteins (e.g., Vitamin D Binding Protein), releasing bound Carcinomedin into the solvent.

    Step 3: Solid-Phase Extraction (SPE)

    • Action: Load the supernatant onto a polymeric reversed-phase SPE cartridge (e.g., Strata-X). Wash with 5% methanol in water. Elute with 100% anhydrous ethyl acetate.

    • Causality: Oncology patient sera are often highly lipemic. SPE separates the hydrophobic Carcinomedin from endogenous phospholipids. Failure to remove phospholipids results in severe ion suppression in the MS source, destroying assay reproducibility.

    Step 4: PTAD Derivatization

    • Action: Evaporate the SPE eluate to dryness under a gentle stream of N2​ . Reconstitute in 50 µL of 0.1 mg/mL PTAD in anhydrous ethyl acetate. Incubate for 30 minutes at room temperature in the dark.

    • Causality: The Diels-Alder cycloaddition between PTAD and the cis-triene structure of Carcinomedin forms a stable, highly ionizable adduct. The anhydrous environment prevents the rapid hydrolysis of PTAD, ensuring maximum derivatization yield [2].

    Step 5: LC-MS/MS Acquisition

    • Action: Inject 10 µL onto a sub-2 µm C18 column. Run a gradient using 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in methanol (Mobile Phase B). Detect via dMRM in positive ESI mode.

    • Causality: Methanol provides superior chromatographic resolution for Vitamin D epimers compared to acetonitrile, preventing isobaric interference from native 25-OH-D3 metabolites [3].

    Workflow A Patient Serum (Longitudinal) B Protein Precipitation & Lipid Filtration A->B Add SIL-IS C Solid Phase Extraction (SPE) B->C Supernatant D PTAD Derivatization (Diels-Alder) C->D Eluate E LC-MS/MS (dMRM) Quantification D->E Enhanced Ionization

    Fig 2. Optimized self-validating LC-MS/MS workflow for Carcinomedin extraction and quantification.

    Conclusion

    For drug development professionals and researchers tracking tumor progression, the reproducibility of biomarker detection dictates the validity of the clinical trial. Legacy methods like HPLC-UV and ELISA introduce unacceptable variability over longitudinal timelines. By adopting a PTAD-derivatized LC-MS/MS workflow, laboratories can achieve the single-digit inter-assay CVs (< 6.0%) required to confidently track Carcinomedin dynamics across multi-year oncology studies. The integration of stable isotope-labeled standards ensures that every data point is internally validated, securing the scientific integrity of the resulting pharmacokinetic and pharmacodynamic models.

    References
    • Rougereau A, Person O, Rougereau G. "Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin." International Journal for Vitamin and Nutrition Research, 1987.[Link]

    • Volmer DA, et al. "Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization." Journal of Pharmaceutical and Biomedical Analysis, 2023.[Link]

    • Hedman CJ, et al. "Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent." Journal of Chromatography B, 2014.[Link]

    A Comparative Guide to Vitamin D3 Derivatives in Oncology Research: Beyond Calcitriol

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The secosteroid hormone 1,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D, has garnered significant attention in oncology for its pleiotropic anti-cancer activities.[1][2][3][4] Its ability to regulate cell proliferation, differentiation, apoptosis, and angiogenesis has positioned the vitamin D receptor (VDR) as a promising therapeutic target.[5][6][7] However, the clinical utility of calcitriol is often hampered by its calcemic effects at the supraphysiological doses required for anti-neoplastic activity.[3][4][8] This has spurred the development of synthetic vitamin D3 derivatives, or analogs, designed to retain or enhance anti-cancer properties while minimizing hypercalcemia.

    This guide provides a comparative analysis of prominent vitamin D3 derivatives in oncology research. It delves into their mechanisms of action, preclinical and clinical findings, and the experimental methodologies used to evaluate their efficacy.

    The Central Role of the Vitamin D Receptor (VDR) Signaling Pathway

    The anti-cancer effects of vitamin D3 and its derivatives are primarily mediated through the vitamin D receptor (VDR), a ligand-inducible transcription factor.[9] Upon binding to its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

    The VDR signaling pathway influences several key cellular processes implicated in cancer:

    • Cell Cycle Regulation: VDR activation can lead to cell cycle arrest, often in the G0/G1 phase, through the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[10][11]

    • Induction of Apoptosis: Vitamin D compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][12]

    • Promotion of Differentiation: In certain cancer types, such as myeloid leukemia, VDR activation can induce differentiation, leading to a less malignant phenotype.[5]

    • Inhibition of Angiogenesis: Vitamin D3 and its analogs can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis, by downregulating pro-angiogenic factors like vascular endothelial growth factor (VEGF).[7]

    • Modulation of the Tumor Microenvironment: The VDR is expressed in stromal cells within the tumor microenvironment. Its activation can remodel the stroma, potentially increasing the delivery of chemotherapeutic agents.[13][14]

    VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Anti-Cancer Effects Vitamin_D3_Derivative Vitamin D3 Derivative VDR VDR Vitamin_D3_Derivative->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Differentiation Gene_Transcription->Differentiation Anti_Angiogenesis Anti-Angiogenesis Gene_Transcription->Anti_Angiogenesis

    Caption: The canonical Vitamin D Receptor (VDR) signaling pathway.

    Comparative Analysis of Key Vitamin D3 Derivatives

    While sharing a common mechanism of action through the VDR, synthetic vitamin D3 derivatives exhibit distinct pharmacological profiles, particularly concerning their calcemic effects and anti-proliferative potency.

    DerivativeKey FeaturesCalcemic EffectStatus in Oncology Research
    Calcitriol The natural, biologically active form of vitamin D3. Potent anti-proliferative effects but significant hypercalcemia at therapeutic doses.[3][8]HighPreclinical and clinical studies. Use is limited by toxicity.[8][15]
    Paricalcitol A vitamin D2 analog with reduced calcemic activity compared to calcitriol.[16][17]LowPreclinical and clinical studies, often in combination with chemotherapy.[14][17][18][19]
    Maxacalcitol A vitamin D3 analog with a modified side chain, exhibiting strong anti-proliferative effects and reduced calcemic activity.[11][20][21]LowPreclinical and early clinical investigations.[11][20][22]
    Tacalcitol A vitamin D3 analog with a hydroxyl group at the C-24 position. It inhibits keratinocyte proliferation and is used topically for psoriasis.[23][24]Low (topical)Preclinical studies for various cancers, including glioblastoma and breast cancer.[25][26][27]
    Eldecalcitol A vitamin D3 analog with a hydroxypropoxy group at the 2β position. It has a high affinity for the vitamin D binding protein, leading to a longer half-life.[28][29]ModeratePrimarily studied in the context of bone health, including cancer treatment-induced bone loss.[30][31][32] Some preclinical data on direct anti-cancer effects.[28]

    In-Depth Look at Prominent Vitamin D3 Derivatives

    Calcitriol (1,25-dihydroxyvitamin D3)

    As the endogenous VDR ligand, calcitriol serves as the benchmark for comparing other vitamin D3 derivatives. Its anti-cancer effects are well-documented across a wide range of cancer cell lines and animal models.[1][2][8] Studies have shown its ability to induce cell cycle arrest, apoptosis, and differentiation in various malignancies, including prostate, breast, and colon cancer.[1][15] However, the clinical translation of these findings has been challenging due to the dose-limiting hypercalcemia.[8][15] Intermittent, high-dose "pulse" administration has been explored as a strategy to mitigate this toxicity.[8]

    Paricalcitol (19-nor-1,25-dihydroxyvitamin D2)

    Paricalcitol is a synthetic analog of vitamin D2 that exhibits a lower propensity to induce hypercalcemia than calcitriol.[16][17] This favorable safety profile has allowed for its investigation at higher, potentially therapeutic doses in cancer patients.[14][17] Preclinical studies have demonstrated its anti-proliferative and pro-apoptotic effects in various cancer models, including breast, prostate, and head and neck cancers.[17][18][19] Notably, paricalcitol has shown synergistic effects when combined with cytotoxic agents like docetaxel and gemcitabine.[14][19] A clinical trial in metastatic breast cancer patients receiving chemotherapy found that oral paricalcitol was safe and feasible.[17]

    Maxacalcitol (22-oxa-1,25-dihydroxyvitamin D3)

    Maxacalcitol is characterized by the substitution of a carbon atom with an oxygen atom at position 22 in the side chain. This modification results in a compound with potent anti-proliferative activity but significantly less calcemic effect than calcitriol.[11][20] In preclinical studies, maxacalcitol has demonstrated the ability to inhibit the growth of pancreatic cancer cells both in vitro and in vivo, with greater efficacy and less toxicity than calcitriol in a xenograft model.[11] Its mechanism of action involves the upregulation of p21 and p27, leading to G1 phase cell cycle arrest.[11]

    Tacalcitol (1,24(R)-dihydroxyvitamin D3)

    Tacalcitol is a vitamin D3 analog primarily used in the topical treatment of psoriasis due to its ability to inhibit keratinocyte hyperproliferation and induce differentiation.[23] Its potential in oncology is also being explored. Studies have shown that tacalcitol can inhibit the proliferation and migration of human glioblastoma cells in vitro.[25][26] In a mouse model of breast cancer, tacalcitol's effect on metastasis was found to be age-dependent, highlighting the complex interplay between vitamin D signaling and the tumor microenvironment.[27]

    Eldecalcitol (2β-(3-hydroxypropoxy)-1α,25-dihydroxyvitamin D3)

    Eldecalcitol is a newer generation vitamin D3 analog with a unique modification at the C2β position. This results in a higher affinity for the vitamin D binding protein (DBP) and a longer half-life in circulation. While primarily developed and approved for the treatment of osteoporosis, its role in oncology is an emerging area of interest.[29] In the context of cancer, eldecalcitol has been shown to prevent bone loss in postmenopausal breast cancer patients receiving aromatase inhibitors.[30][31][32] Preclinical studies have also suggested direct anti-tumor effects, with eldecalcitol inhibiting the progression of oral cancer by suppressing the expression of GPx-1.[28]

    Experimental Protocols for Evaluating Vitamin D3 Derivatives

    The preclinical assessment of vitamin D3 derivatives typically involves a series of in vitro and in vivo assays to characterize their anti-cancer activity and toxicity.

    In Vitro Cell Proliferation Assay (MTT Assay)

    This colorimetric assay is a standard method for assessing the effect of a compound on cell viability and proliferation.

    Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

    Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the vitamin D3 derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

    MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with Vitamin D3 derivative A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

    Caption: Workflow for an in vitro cell proliferation (MTT) assay.

    In Vivo Xenograft Tumor Model

    This animal model is crucial for evaluating the in vivo efficacy and toxicity of a potential anti-cancer agent.

    Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the vitamin D3 derivative on tumor growth is then monitored over time.

    Protocol:

    • Cell Preparation: Harvest and resuspend a specific number of human cancer cells in a suitable medium.

    • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

    • Treatment Administration: Randomly assign the mice to treatment groups (vehicle control, vitamin D3 derivative at different doses). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).[7]

    • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in serum calcium levels.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    Conclusion and Future Directions

    Vitamin D3 derivatives represent a promising class of anti-cancer agents. While calcitriol's clinical use is limited by its calcemic side effects, synthetic analogs such as paricalcitol and maxacalcitol offer a wider therapeutic window. The ongoing research into these and other novel derivatives, both as monotherapies and in combination with existing cancer treatments, holds the potential to unlock the full therapeutic value of targeting the VDR in oncology. Future research should focus on elucidating the precise molecular mechanisms that differentiate the activities of these analogs, identifying predictive biomarkers of response, and conducting well-designed clinical trials to establish their efficacy and safety in various cancer types.

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